molecular formula C8H15NO6 B077288 2-(acetylamino)-2-deoxy-b-D-galactopyranose CAS No. 14131-60-3

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Katalognummer: B077288
CAS-Nummer: 14131-60-3
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: OVRNDRQMDRJTHS-JAJWTYFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-acetyl-beta-D-galactosamine is an N-acetyl-D-galactosamine having beta-configuration at the anomeric centre. It has a role as an epitope.
N-Acetyl-b-D-galactosamine, also known as beta-galnac or β-galnac, belongs to the class of organic compounds known as n-acyl-alpha-hexosamines. These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group. N-Acetyl-b-D-galactosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Acetyl-b-D-galactosamine can be converted into 1beta-glutathionylseleno-N-acetyl-D-galactosamine. Outside of the human body, N-acetyl-b-D-galactosamine can be found in a number of food items such as opium poppy, spirulina, komatsuna, and orange bell pepper. This makes N-acetyl-b-D-galactosamine a potential biomarker for the consumption of these food products.
The N-acetyl derivative of galactosamine.

Eigenschaften

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260928
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14131-60-3
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D N-Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Deep Dive: Structural Dynamics and Therapeutic Applications of 2-(acetylamino)-2-deoxy-β-D-galactopyranose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(acetylamino)-2-deoxy-β-D-galactopyranose , commonly referred to as N-Acetyl-β-D-galactosamine (β-GalNAc) , is a hexosamine derivative of galactose. While structurally similar to its glucose epimer (GlcNAc), the specific stereochemical orientation at Carbon-4 (C4) renders GalNAc a distinct biological signaling molecule.

In modern drug development, this molecule has transcended its role as a mere metabolic intermediate to become the gold standard ligand for hepatic drug delivery . Its high-affinity binding to the Asialoglycoprotein Receptor (ASGPR) on hepatocytes has revolutionized the delivery of siRNA and antisense oligonucleotides (ASOs), enabling the clinical success of therapeutics like Givosiran and Inclisiran.

This guide analyzes the molecular architecture, spectroscopic identification, and synthetic challenges of β-GalNAc, with a specific focus on its application in targeted therapeutics.

Molecular Architecture & Conformational Analysis

Stereochemical Configuration

The molecule is defined by the D-galacto configuration. The critical stereochemical features are:

  • C1 (Anomeric Center): The

    
    -configuration places the hydroxyl (or glycosidic bond) in an equatorial  position.[1] This is thermodynamically more stable than the 
    
    
    
    -anomer (axial) in aqueous solution due to the relief of 1,3-diaxial interactions, though the anomeric effect typically favors the
    
    
    -form in non-polar solvents.
  • C2 (Amine Functionalization): Substituted with an N-acetyl group (-NHCOCH

    
    ). In the 
    
    
    
    -anomer, this group is equatorial .
  • C4 (The Epimeric Switch): The hydroxyl group at C4 is axial . This is the sole structural difference between GalNAc and GlcNAc.[2] This axial orientation is the "key" that fits the calcium-dependent binding site of C-type lectins like ASGPR.

Ring Conformation: The Chair

In solution, β-GalNAc predominantly adopts the


 (Chair)  conformation.[3]
  • Stability: The

    
     chair places the bulky hydroxymethyl group (C6) and the N-acetyl group (C2) in equatorial positions, minimizing steric strain.
    
  • Flexibility: Unlike GlcNAc, which is a rigid chair, the axial C4-OH in GalNAc introduces subtle ring flexibility. However, for drug design purposes, the

    
     geometry is the bioactive conformation recognized by ASGPR.
    

Spectroscopic Profiling (The "Fingerprint")

Accurate identification of the


-anomer is critical during synthesis, as the 

-anomer is a common byproduct.
Nuclear Magnetic Resonance (NMR) Characteristics

The diagnostic signal for the


-linkage is the coupling constant (

) between H1 and H2.

Table 1: Diagnostic


 NMR Parameters (D

O, 500 MHz)
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Insight
H-1 4.45 - 4.60 Doublet (d)

Definitive for

-anomer.
Large

value indicates trans-diaxial relationship between H1 and H2.
H-23.85 - 4.00dd

Axial orientation relative to H3.
H-33.70 - 3.80dd

Small coupling due to axial H4 (gauche relationship).
H-4 3.90 - 3.95 d / broad s

Diagnostic for Galactose config. The axial H4 has a near-90° dihedral angle with H5, resulting in negligible coupling.
N-Ac2.00 - 2.05Singlet-Acetyl methyl group.

Expert Insight: If you observe a


 of ~3.5 Hz, you have isolated the 

-anomer. The

-anomer must show a large coupling constant (>7.5 Hz).
Mass Spectrometry

In MS/MS fragmentation (ESI+), GalNAc derivatives typically yield a characteristic oxonium ion at m/z 204 (HexNAc


) and a fragment at m/z 138  (loss of two molecules of water or formaldehyde cleavage), distinguishing them from hexose sugars but not from GlcNAc. Differentiation relies on LC retention time or ion mobility.

Chemical Synthesis: The Oxazoline Challenge

Synthesizing


-GalNAc linkages is chemically distinct from simple glucoside synthesis due to Neighboring Group Participation (NGP) .
The Mechanism of -Selectivity

The C2-N-acetyl group actively participates in the glycosylation reaction.

  • Activation: The leaving group at C1 is activated by a Lewis acid (e.g., TMSOTf).

  • Oxazoline Formation: The carbonyl oxygen of the C2-acetamide attacks the anomeric center from the bottom (

    
    -face), forming a stable oxazolinium ion  intermediate.
    
  • Nucleophilic Attack: This 5-membered ring blocks the

    
    -face. The acceptor alcohol must attack from the top (
    
    
    
    -face).
  • Result: Exclusive formation of the 1,2-trans (

    
    ) glycoside .
    
Experimental Protocol: Chemical Glycosylation of -GalNAc

Objective: Conjugate peracetylated GalNAc to a primary alcohol linker (e.g., for siRNA conjugation).

Reagents:

  • Donor: 2-acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-galactopyranose.

  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dry the donor and acceptor alcohol over P

    
    O
    
    
    
    under vacuum for 4 hours. Dissolve in anhydrous DCM under Argon atmosphere.
  • Activation: Add activated 4Å molecular sieves to remove trace water (critical to prevent hydrolysis to the hemiacetal).

  • Initiation: Cool the mixture to 0°C. Add TMSOTf (1.1 equiv) dropwise.

    • Observation: The reaction mixture may turn slightly yellow.

  • Oxazoline Opening: The TMSOTf promotes the formation of the oxazoline intermediate. The acceptor attacks this intermediate.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 3:1). Look for the disappearance of the donor (

    
    ) and appearance of a lower 
    
    
    
    product.
    • Self-Validation: If the reaction stalls, heat to reflux. The oxazoline intermediate can be stable; heat is often required to drive the acceptor attack.

  • Quenching: Quench with Triethylamine (Et

    
    N) to neutralize the acid. Filter and concentrate.
    

Therapeutic Engine: The GalNAc-ASGPR Axis[4]

The primary industrial application of


-GalNAc is as a targeting ligand for the Asialoglycoprotein Receptor (ASGPR) , which is highly expressed on hepatocytes (~500,000 copies per cell).
Structural Basis of Binding

ASGPR is a C-type lectin that requires Calcium (Ca


) for binding.
  • The "Calcium Sandwich": The axial C4-OH and equatorial C3-OH of GalNAc coordinate directly with a Ca

    
     ion in the receptor's binding pocket.
    
  • Selectivity: GlcNAc (equatorial C4-OH) cannot form this coordination geometry efficiently, giving GalNAc a >50-fold higher affinity for ASGPR.

  • Valency: A single GalNAc binds weakly (

    
     ~ mM). However, trivalent GalNAc clusters  (three GalNAc units on a branched linker) bind with nanomolar affinity (
    
    
    
    ~ nM) due to the "Cluster Glycoside Effect."
Cellular Uptake Pathway

The following diagram illustrates the lifecycle of a GalNAc-conjugated therapeutic (e.g., siRNA) entering a hepatocyte.

ASGPR_Pathway Extracellular Extracellular Space (Bloodstream) Ligand GalNAc-siRNA Conjugate Receptor ASGPR (Hepatocyte Surface) Ligand->Receptor High Affinity Binding (Ca2+ Dependent) Complex Ligand-Receptor Complex Receptor->Complex Clathrin-Mediated Endocytosis Endosome Early Endosome (pH ~6.0) Complex->Endosome Dissociation Acid-Induced Dissociation (Ca2+ Release) Endosome->Dissociation pH Drop Escape Endosomal Escape (siRNA enters Cytosol) Dissociation->Escape Linker Cleavage Recycle Receptor Recycling (Return to Surface) Dissociation->Recycle Receptor Sorting Lysosome Lysosomal Degradation (GalNAc linker cleaved) Dissociation->Lysosome Scaffold Degradation Recycle->Receptor ~15 min cycle

Figure 1: The receptor-mediated endocytosis pathway utilized by GalNAc-conjugated therapeutics.[4][5][6][7] The pH-dependent release mechanism allows the receptor to recycle while the drug payload enters the cytoplasm.

References

  • Structural Basis of ASGPR Binding

    • R. J.[3] Stokmaier, et al. "Carbohydrate Recognition by the Asialoglycoprotein Receptor." Bioorganic & Medicinal Chemistry, 2009. Link

  • GalNAc-siRNA Clinical Development

  • Synthesis and Neighboring Group Participation

    • A. V. Demchenko. "General aspects of the glycosidic bond formation." Handbook of Chemical Glycosylation, 2008. Link

  • NMR Characterization of Carbohydrates

    • J. Ø. Duus, et al. "Carbohydrate structural determination by NMR spectroscopy." Chemical Reviews, 2000. Link

  • Conformational Analysis of GalNAc

    • Woods, R. J. "Computational Carbohydrate Chemistry." Glycobiology, 2018. Link

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of 2-(acetylamino)-2-deoxy-β-D-galactopyranose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the thermodynamic properties of 2-(acetylamino)-2-deoxy-β-D-galactopyranose, a critical monosaccharide derivative involved in numerous biological processes. In the absence of extensive direct experimental data for this specific molecule, this document leverages data from its close structural isomer, 2-(acetylamino)-2-deoxy-α-D-glucosamine, to illustrate the core thermodynamic principles and experimental methodologies. The structural similarity between these epimers, differing only in the stereochemistry at the C4 position, allows for valuable comparative analysis and provides a strong foundation for understanding the solution behavior of N-acetylated hexosamines.

Introduction: The Significance of Solvation Thermodynamics in Biological Systems

2-(acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetyl-β-D-galactosamine (GalNAc), is a fundamental building block of glycoproteins and glycolipids. Its presence and specific linkages are crucial for cell-cell recognition, signaling, and immune responses. The interaction of GalNAc with its aqueous environment dictates its conformation, stability, and ultimately its biological function. Understanding the thermodynamic properties that govern these interactions is paramount for researchers in drug development, glycobiology, and materials science.

Key thermodynamic parameters such as partial molar volume (V₂°) , partial molar compressibility (Ks,2°) , and the hydration number (nH) offer profound insights into solute-solvent and solute-solute interactions. These parameters quantify the volume changes and compressibility of the solution upon the introduction of the solute, providing a window into how the solute perturbs the surrounding water structure. This knowledge is instrumental in predicting molecular behavior in complex biological milieu, designing effective drug delivery systems, and engineering biomaterials with specific properties.

Core Thermodynamic Properties: A Quantitative Perspective

Table 1: Apparent Molar Volume (ΦV) and Apparent Molar Adiabatic Compressibility (ΦK) of N-acetyl-D-glucosamine in Aqueous Solution at Infinite Dilution

Temperature (°C)Apparent Molar Volume at Infinite Dilution (ΦV°) (cm³·mol⁻¹)Apparent Molar Adiabatic Compressibility at Infinite Dilution (ΦK°) (cm³·mol⁻¹·bar⁻¹)
15143.1018.0 x 10⁻⁴
25144.7523.5 x 10⁻⁴
35146.0028.5 x 10⁻⁴

Data sourced from Kaulgud, M. V., Dole, H. G., & Rao, K. S. (1987). Volumetric and compressibility studies of N-acetyl-D-glucosamine in water and aqueous urea solutions. Indian Journal of Chemistry, 26A, 38-42.

It is important to note that while the values for GalNAc are expected to be similar to those of GlcNAc, minor differences will arise due to the different spatial arrangement of the hydroxyl group at the C4 position, which can influence hydrogen bonding with water molecules.

Experimental Determination of Thermodynamic Properties

The precise determination of partial molar volume and compressibility relies on accurate measurements of solution density and the speed of sound within the solution.

High-Precision Densimetry for Partial Molar Volume

The partial molar volume of a solute at infinite dilution (V₂°) is a measure of the volume occupied by one mole of the solute in solution without any solute-solute interactions. It is determined from the apparent molar volume (ΦV), which is calculated from the density of the solution.

Experimental Workflow for Densimetry:

Densimetry_Workflow cluster_prep Solution Preparation cluster_measurement Density Measurement cluster_calculation Calculation A Accurately weigh N-acetyl-β-D-galactosamine B Dissolve in deionized, degassed water to known molality (m) A->B C Measure solution density (ρ) using a vibrating-tube densimeter B->C E Calculate Apparent Molar Volume (Φᵥ) Φᵥ = (1000(ρ₀ - ρ))/(mρρ₀) + M/ρ C->E D Measure pure solvent density (ρ₀) D->E F Plot Φᵥ vs. molality (m) E->F G Extrapolate to m=0 to obtain Partial Molar Volume (V₂°) F->G Velocimetry_Workflow cluster_prep Solution Preparation cluster_measurement Sound Velocity Measurement cluster_calculation Calculation A Prepare solutions of known molality (m) as in densimetry B Measure speed of sound (u) using a sound velocimeter A->B D Calculate Adiabatic Compressibility (βs) βs = 1/(u²ρ) B->D C Measure speed of sound in pure solvent (u₀) C->D E Calculate Apparent Molar Adiabatic Compressibility (Φₖ) D->E F Plot Φₖ vs. molality (m) E->F G Extrapolate to m=0 to obtain Partial Molar Compressibility (K_{s,2}°) F->G H Calculate Hydration Number (n_H) n_H = -K_{s,2}° / (βs₀V₁°) G->H

Caption: Workflow for determining partial molar compressibility and hydration number.

The adiabatic compressibility (βs) is calculated as:

βs = 1 / (u² * ρ)

The apparent molar adiabatic compressibility (ΦK) is then calculated using the densities and compressibilities of the solution and pure solvent. Extrapolation of ΦK to infinite dilution yields the partial molar adiabatic compressibility (Ks,2°).

The hydration number (nH), which represents the number of water molecules in the relatively incompressible hydration shell of the solute, can be estimated from the partial molar compressibility:

nH = -Ks,2° / (βs,0 * V₁°)

Where:

  • βs,0 is the adiabatic compressibility of the pure solvent

  • V₁° is the partial molar volume of the pure solvent

Interpretation and Significance of Thermodynamic Data

The positive values of the partial molar volume for N-acetylated monosaccharides indicate that the volume occupied by these molecules in solution is greater than their van der Waals volume. The increase in V₂° with temperature suggests a decrease in the electrostriction of water molecules around the solute, meaning the water molecules become less ordered and more bulk-like at higher temperatures.

The negative values typically observed for the partial molar compressibility of sugars signify that the water in the hydration shell is less compressible than bulk water. This is a hallmark of strong solute-solvent interactions, primarily through hydrogen bonding. The magnitude of Ks,2° and the derived hydration number provide a quantitative measure of the extent of this hydration shell.

Conclusion and Future Directions

While direct experimental thermodynamic data for 2-(acetylamino)-2-deoxy-β-D-galactopyranose remains a gap in the literature, the principles and methodologies outlined in this guide provide a robust framework for its investigation. The data from its C4 epimer, N-acetyl-D-glucosamine, serve as a strong predictive tool. Future experimental studies focusing on the precise measurement of the density and sound velocity of aqueous solutions of GalNAc are crucial to refine our understanding of its solution behavior. Such data will be invaluable for advancing drug design, understanding protein-carbohydrate interactions, and developing novel biomaterials.

References

  • Kaulgud, M. V., Dole, H. G., & Rao, K. S. (1987). Volumetric and compressibility studies of N-acetyl-D-glucosamine in water and aqueous urea solutions. Indian Journal of Chemistry, 26A, 38-42.
  • Kharakoz, D. P. (1991). Volumetric properties of proteins and their analogs in diluted solutions. 2. Partial adiabatic compressibilities of amino acids at 15-70 degrees C. Biophysical chemistry, 39(1), 35-46.
  • Chalikian, T. V. (2001). Volumetric properties of proteins. Annual review of biophysics and biomolecular structure, 30(1), 165-182.
  • Paljk, S., & Klofutar, C. (1998). Volumetric properties of aqueous solutions of some monosaccharides from 5 to 45 C. Journal of Solution Chemistry, 27(1), 47-60.

Technical Deep Dive: Alpha vs. Beta Anomers of N-Acetylgalactosamine (GalNAc)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetylgalactosamine (GalNAc) is a hexosamine derivative of galactose that serves as a fundamental building block in glycobiology. The stereochemical distinction between its alpha (


) and beta (

) anomers is not merely a structural nuance but a functional switch that dictates biological recognition, enzymatic processing, and therapeutic utility.
  • 
    -GalNAc  is the canonical hallmark of mucin-type O-glycosylation  (the Tn antigen), linking carbohydrates to Serine/Threonine residues on proteins.[1]
    
  • 
    -GalNAc  is the preferred ligand configuration for the Asialoglycoprotein Receptor (ASGPR) , the primary target for liver-directed delivery of siRNA and antisense oligonucleotides (ASOs).
    

This guide dissects the structural, analytical, and functional differences between these anomers, providing actionable protocols for their synthesis and identification in drug development contexts.

Structural & Stereochemical Fundamentals

GalNAc exists in equilibrium between its open-chain form and two cyclic pyranose anomers. The differentiation lies at the anomeric carbon (C1).

Stereochemical Configuration

In the standard


 chair conformation of D-GalNAc:
  • 
    -Anomer:  The hydroxyl group (-OH) at C1 is in the axial  position.
    
  • 
    -Anomer:  The hydroxyl group (-OH) at C1 is in the equatorial  position.
    

This orientation is critical because the C2 substituent (N-acetyl group, -NHAc) in GalNAc is equatorial.

  • 
    -GalNAc:  C1-OH (axial) and C2-NHAc (equatorial) are in a cis (gauche)  relationship.
    
  • 
    -GalNAc:  C1-OH (equatorial) and C2-NHAc (equatorial) are in a trans  relationship.
    
Mutarotation Equilibrium

In aqueous solution, GalNAc undergoes mutarotation. The equilibrium mixture is approximately:

  • 
    -anomer:  ~30-35%
    
  • 
    -anomer:  ~65-70%
    

The preference for the


-anomer is driven by steric factors (all bulky groups equatorial), although the anomeric effect (which stabilizes the axial 

-anomer) provides some counter-stabilization.

Analytical Differentiation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing anomers. The key discriminator is the vicinal coupling constant (


) between the anomeric proton (H1) and the proton at C2 (H2).
Quantitative Comparison Table
Feature

-GalNAc (Axial C1-OR)

-GalNAc (Equatorial C1-OR)
Mechanistic Basis
H1-H2 Geometry Equatorial-Axial (Gauche)Axial-Axial (Trans)Dihedral angle (

)

Coupling
3.0 – 4.0 Hz 8.0 – 9.0 Hz Karplus Equation

H Chemical Shift (

)
Downfield (~4.8 - 5.2 ppm)Upfield (~4.4 - 4.7 ppm)Deshielding by ring oxygen

C Chemical Shift (C1)
~90 - 95 ppm~95 - 100 ppmElectron density
Specific Rotation

Highly Positive (+215°)Low Positive (+86°)Optical activity

Analyst Note: When analyzing GalNAc conjugates, the H1 signal of the


-anomer typically appears as a broad doublet or singlet-like peak due to the small coupling constant, whereas the 

-anomer appears as a distinct doublet with large splitting.

Biological Functionality & Drug Delivery[2][3][4][5][6][7][8][9]

The biological machinery is strictly stereoselective. Using the wrong anomer in a synthetic conjugate can abolish binding affinity or alter metabolic stability.

The -Anomer: O-Linked Glycosylation

The


-linkage  is the defining feature of the Tn antigen  (GalNAc-

1-O-Ser/Thr). This bond is formed by Polypeptide N-acetylgalactosaminyltransferases (GALNTs).
  • Role: Mucosal barrier formation, protein stability.

  • Pathology: Aberrant expression of Tn antigen (truncated O-glycans) is a biomarker in many carcinomas.

The -Anomer: ASGPR Targeting

The Asialoglycoprotein Receptor (ASGPR) on hepatocytes clears desialylated glycoproteins from circulation.[2] It recognizes terminal Galactose or GalNAc residues.[1][3][4][5][6][7][8][9]

  • Preference: ASGPR binds

    
    -linked  GalNAc with high affinity.
    
  • Drug Delivery: The "standard" trivalent GalNAc ligand used in siRNA drugs (e.g., Givosiran, Inclisiran) utilizes a

    
    -O-glycosidic linkage .
    
  • Stability: The natural

    
    -O-linkage is susceptible to cleavage by endogenous hexosaminidases.[10][11] Recent research explores 
    
    
    
    -C-glycosides or modified
    
    
    -linkages to enhance metabolic stability while retaining receptor affinity.
Visualization: ASGPR vs. O-Glycosylation Pathways

GalNAc_Pathways cluster_Alpha Alpha Pathway (O-Linked) cluster_Beta Beta Pathway (ASGPR Targeting) GalNAc GalNAc Monosaccharide GALNTs Enzyme: GALNTs GalNAc->GALNTs Biological Activation Synthesis Chem. Synthesis (NGP Directed) GalNAc->Synthesis Chemical Derivatization TnAntigen Tn Antigen (GalNAc-alpha-O-Ser/Thr) GALNTs->TnAntigen alpha-linkage Mucins Mucin Barrier / Cancer Marker TnAntigen->Mucins Ligand Trivalent GalNAc Ligand (Beta-O-Linkage) Synthesis->Ligand beta-linkage ASGPR Receptor: ASGPR (Hepatocyte Surface) Ligand->ASGPR High Affinity Binding (Kd ~ nM range) Endocytosis Endocytosis & siRNA Release ASGPR->Endocytosis

Figure 1: Divergent biological fates of GalNAc anomers. The


-pathway drives mucin formation, while the 

-pathway is exploited for liver-targeted drug delivery.

Synthetic Chemistry: Controlling Anomericity

Achieving high stereoselectivity in GalNAc glycosylation is governed by the Neighboring Group Participation (NGP) effect of the C2-acetamido group.

Mechanism: The Oxazolinium Ion

When a glycosyl donor with a C2-ester or amide (like GalNAc) is activated:

  • The leaving group at C1 departs, forming an oxocarbenium ion.

  • The carbonyl oxygen of the C2-NHAc group attacks C1 from the bottom face (since C2 is equatorial).

  • This forms a stable 1,2-oxazolinium ion intermediate .

  • The incoming nucleophile (alcohol/acceptor) must attack C1 from the top face (opposite the bridge) to open the ring.

  • Result: Exclusive formation of the 1,2-trans glycoside (

    
    -anomer).
    
Protocol: Synthesis of -GalNAc Ligand (Standard)
  • Reagents: Peracetylated GalNAc, Lewis Acid (TMSOTf or BF

    
    OEt
    
    
    
    ), Acceptor Alcohol.
  • Conditions: Anhydrous DCM, 0°C to RT.

  • Outcome: High

    
    -selectivity (>95%) due to NGP.
    
Protocol: Synthesis of -GalNAc (Challenging)

To synthesize the


-anomer (1,2-cis), NGP must be disabled or overruled.
  • Strategy 1 (Non-participating group): Convert C2-NHAc to C2-Azide (

    
    ). Azides do not participate, allowing the anomeric effect to favor 
    
    
    
    .
  • Strategy 2 (Additive-controlled): Use of rare earth triflates (e.g.,

    
    ) or specific solvent systems (Ether/Dioxane) that destabilize the 
    
    
    
    -intermediate.
Visualization: Neighboring Group Participation

NGP_Mechanism cluster_Note Stereochemical Rule Donor GalNAc Donor (Leaving Group at C1) Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Activation Oxazoline 1,2-Oxazolinium Ion (Bridged Intermediate) Oxocarbenium->Oxazoline C2-NHAc Attack (Bottom Face) BetaProduct Beta-GalNAc Glycoside (1,2-trans) Oxazoline->BetaProduct Nucleophile Attack (Top Face) Note NGP enforces trans-relationship between C1 and C2

Figure 2: The Neighboring Group Participation (NGP) mechanism that makes


-GalNAc the kinetically favored product in standard synthesis.

References

  • Alnylam Pharmaceuticals. (2023).[10] Metabolically Stable Anomeric Linkages Containing GalNAc–siRNA Conjugates. Journal of Medicinal Chemistry. Link[11]

  • RSC Publishing. (2024). Hepatocyte targeting via the asialoglycoprotein receptor.[3][2][7][10][11][12][13] Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. Link

  • Frontiers in Chemistry. (2021). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers. Link

  • GlycoDepot. (2025).[14] What Is GalNAc? Structure, Role & Use. Link

Sources

Technical Deep Dive: Beta-GalNAc Binding Affinity to Asialoglycoprotein Receptors (ASGPR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Asialoglycoprotein Receptor (ASGPR), or Ashwell-Morell receptor, represents the gold standard for liver-targeted drug delivery. Its capacity to rapidly internalize glycoproteins bearing terminal N-acetylgalactosamine (GalNAc) residues has revolutionized the delivery of oligonucleotide therapeutics (siRNA, ASO).

This guide dissects the molecular mechanics of the GalNAc-ASGPR interaction. It moves beyond basic biology to explore the thermodynamic "Cluster Effect," providing researchers with the kinetic data (


 values), structural design principles, and validated experimental protocols required to engineer high-affinity conjugates.

Molecular Mechanism: The "Cluster Effect"

The interaction between GalNAc and ASGPR is a classic example of multivalency amplification . ASGPR is a C-type lectin hetero-oligomer composed of H1 and H2 subunits (typically in a 2:1 or 3:1 ratio) organized as a trimer.[1]

Structural Basis of Binding
  • Calcium Dependence: The Carbohydrate Recognition Domain (CRD) requires

    
     ions to coordinate the vicinal hydroxyl groups (3-OH and 4-OH) of the GalNAc sugar ring.[2] Without physiological calcium (~1-2 mM), binding affinity collapses.
    
  • Selectivity: ASGPR binds GalNAc with approximately 50-fold higher affinity than Galactose (Gal). This is due to a hydrophobic pocket in the CRD that specifically accommodates the N-acetyl group of GalNAc.

  • The Valency Threshold: A single GalNAc moiety binds weakly.[3][4] However, when three GalNAc residues are presented on a scaffold with precise geometry (spacing of ~15–20 Å), they simultaneously engage the trimeric receptor heads. This chelate effect reduces the dissociation rate (

    
    ), improving affinity by orders of magnitude.
    
The pH Switch (Endosomal Escape)

The ASGPR system is self-validating due to its pH sensitivity.

  • Extracellular (pH 7.4): High affinity binding (

    
     bound).
    
  • Early Endosome (pH < 6.0): Protonation of histidine residues in the CRD and loss of calcium coordination cause a conformational change.

  • Dissociation: The ligand is released for lysosomal degradation (or cytosolic escape for siRNA), while the receptor recycles back to the cell surface.

Thermodynamics & Kinetics: Quantitative Data

The following table summarizes the binding affinity (


) progression relative to ligand valency. Note the exponential increase in affinity (decrease in 

) as valency increases to three.
Ligand ValencyStructure DescriptionDissociation Constant (

)
Relative Potency
Monovalent Single GalNAc unit~ 20 - 40

M
1x (Baseline)
Bivalent Two GalNAc units~ 1 - 10

M
~10x
Trivalent Three GalNAc units (Optimized)2 - 5 nM ~10,000x
Tetravalent Four GalNAc units~ 1 - 3 nM~15,000x (Diminishing returns)

Technical Insight: The jump from monovalent (


M) to trivalent (nM) is the "Cluster Effect." Designing beyond trivalency often yields diminishing returns regarding synthetic complexity versus affinity gain.

Visualization: Receptor Recycling Pathway

The following diagram illustrates the cyclical nature of ASGPR-mediated endocytosis, highlighting the critical pH-dependent dissociation step.

ASGPR_Recycling cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Hepatocyte Cytoplasm Ligand Trivalent GalNAc Ligand Binding Complex Formation (Ca2+ Dependent) Ligand->Binding High Affinity Receptor ASGPR Surface Trimer Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome (pH < 6.0) Endocytosis->Endosome Dissociation Ligand-Receptor Dissociation Endosome->Dissociation Acidification Lysosome Lysosomal Degradation/Release Dissociation->Lysosome Ligand Path Recycling Receptor Recycling to Surface Dissociation->Recycling Receptor Path Recycling->Receptor ~15 min Cycle

Caption: ASGPR recycling cycle showing pH-dependent ligand release and receptor return to surface.

Experimental Protocol: Surface Plasmon Resonance (SPR)

To rigorously determine the


 of a novel GalNAc conjugate, Surface Plasmon Resonance (SPR) is the preferred method over isothermal titration calorimetry (ITC) due to lower sample consumption and kinetic resolution.
Causality in Experimental Design
  • Why Immobilize the Receptor? While immobilizing the small molecule (GalNAc) is possible, immobilizing the ASGPR extracellular domain (ECD) preserves the trimeric quaternary structure essential for the cluster effect.

  • Buffer Calcium: The running buffer must contain

    
    . Omitting this will result in zero binding, a common novice error.
    
Step-by-Step Methodology

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged receptor).

  • Ligand: Recombinant Human ASGPR H1/H2 subunits (ECD).

  • Analyte: GalNAc-conjugate (serial dilutions).

  • Running Buffer: HBS-P+ with 2 mM

    
      (10 mM HEPES, 150 mM NaCl, 2 mM 
    
    
    
    , 0.05% Surfactant P20, pH 7.4).

Workflow:

  • Surface Preparation (Amine Coupling):

    • Activate flow cell with EDC/NHS (1:1) for 420s.

    • Inject ASGPR ECD (20

      
      g/mL in 10 mM Sodium Acetate, pH 4.5) to reach ~3000 RU density.
      
    • Note: High density is required to mimic the hepatocyte surface density and allow multivalent binding.

    • Block with 1 M Ethanolamine-HCl.

  • Kinetic Titration (Single Cycle or Multi-Cycle):

    • Prepare analyte (GalNAc conjugate) in Running Buffer.

    • Concentration range: 0.1 nM to 100 nM (for trivalent) or 1

      
      M to 500 
      
      
      
      M (for monovalent).
    • Association Phase: Inject analyte for 120s at 30

      
      L/min.
      
    • Dissociation Phase: Switch to running buffer for 600s.

    • Critical: Trivalent ligands have very slow off-rates (

      
      ). Ensure dissociation time is long enough to observe curvature.
      
  • Regeneration:

    • Inject 10 mM EDTA (pH 8.0) for 30s.

    • Mechanism:[5][6][7] EDTA chelates the Calcium, instantly collapsing the CRD structure and releasing the ligand without damaging the protein backbone.

  • Data Analysis:

    • Fit curves to a 1:1 binding model (if examining intrinsic affinity) or a bivalent analyte model (to account for avidity).

    • Report

      
      , 
      
      
      
      , and
      
      
      .

Design Principles for Therapeutics

When designing GalNAc-siRNA or GalNAc-ASO conjugates, adhere to these structural rules to maximize the affinity described above:

  • Trivalency is Key: A trivalent antennary structure is the industry standard (e.g., Alnylam's GalNAc platform).

  • Linker Length: The spacer between the central scaffold and the GalNAc sugar must be 15–20 Å .

    • Too short: Sugars cannot reach separate binding pockets on the ASGPR trimer.

    • Too long: Entropic penalty reduces binding affinity.

  • Anomeric Configuration: The linkage to the sugar must be beta (

    
    ) . The 
    
    
    
    -anomer binds with significantly lower affinity.[8]

References

  • Hepatocyte targeting via the asialoglycoprotein receptor. National Institutes of Health (NIH).

  • Strategic design of GalNAc-helical peptide ligands for efficient liver targeting. Royal Society of Chemistry.

  • Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy. Public Health Toxicology.

  • Metabolically Stable Anomeric Linkages Containing GalNAc−siRNA Conjugates. Vanderbilt University.

  • ASGR1 and Its Enigmatic Relative, CLEC10A. MDPI.

Sources

Metabolic Biosynthesis of 2-(Acetylamino)-2-deoxy-β-D-galactopyranose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the metabolic biosynthesis of 2-(acetylamino)-2-deoxy-β-D-galactopyranose (GalNAc), a critical monosaccharide in cellular function and a key component in targeted drug delivery. We will delve into the intricate enzymatic pathways responsible for GalNAc synthesis, explore the regulatory mechanisms that govern its production, and provide detailed protocols for the experimental investigation of this vital metabolic process. Furthermore, this guide will illuminate the burgeoning applications of GalNAc in drug development, with a particular focus on its role as a targeting ligand for liver-specific therapies. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to advance our understanding and utilization of GalNAc biosynthesis.

Introduction: The Significance of GalNAc in Biology and Medicine

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, or N-acetylgalactosamine (GalNAc), is an amino sugar derivative of galactose that plays a pivotal role in a multitude of biological processes. In humans, it serves as the terminal carbohydrate of the blood group A antigen and is the inaugural monosaccharide in O-linked glycosylation, where it attaches to serine or threonine residues of proteins.[1] This initial step, catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), is fundamental to the biosynthesis of mucins and other O-glycoproteins.[2] These glycoproteins are integral to intercellular communication, immune responses, and the structural integrity of tissues.[3][4]

The significance of GalNAc extends beyond its physiological roles into the realm of pathology. Aberrant O-glycosylation, often characterized by the appearance of truncated O-glycans such as the Tn antigen (a single GalNAc residue), is a hallmark of many cancers and is associated with tumor progression and metastasis.[5][6] This has positioned GalNAc-related structures as promising targets for cancer immunotherapy and vaccine development.[7][8][9]

In recent years, the field of drug development has harnessed the unique biological properties of GalNAc for targeted therapeutic delivery. The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and selectively expressed on the surface of hepatocytes, exhibits a strong binding affinity for terminal GalNAc residues.[10][11] This specific interaction has been ingeniously exploited to create GalNAc-conjugated therapeutics, most notably small interfering RNAs (siRNAs), that are efficiently delivered to the liver. This strategy has revolutionized the treatment of various liver diseases, with several FDA-approved drugs now utilizing this technology.[1][6][12][13][14][15]

A thorough understanding of the metabolic pathways that synthesize GalNAc is therefore paramount for researchers and drug development professionals. This guide will provide a detailed exploration of these pathways, the enzymes that catalyze them, and the methods used to study them, ultimately enabling a more informed approach to leveraging GalNAc in both basic research and clinical applications.

The Metabolic Crossroads: Biosynthetic Pathways of GalNAc

The intracellular pool of UDP-N-acetylgalactosamine (UDP-GalNAc), the activated sugar nucleotide required for glycosylation reactions, is maintained through two primary routes: the epimerization pathway and the salvage pathway.

The Epimerization Pathway: A Direct Conversion

The most direct route for the synthesis of UDP-GalNAc is through the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc). This reversible reaction is catalyzed by the enzyme UDP-galactose 4'-epimerase, also known as GALE.[16] GALE facilitates the inversion of the stereochemistry at the 4'-hydroxyl group of the hexosamine moiety, converting UDP-GlcNAc to UDP-GalNAc.[16] This pathway is crucial for providing a steady supply of UDP-GalNAc for glycosylation, especially in cells that may not have access to extracellular GalNAc.

GalNAc_Epimerization_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GalNAc UDP-N-acetylgalactosamine (UDP-GalNAc) UDP_GlcNAc->UDP_GalNAc Epimerization GALE GALE (UDP-galactose 4'-epimerase)

Caption: The Epimerization Pathway of UDP-GalNAc Synthesis.

The Salvage Pathway: Recycling from Precursors

Cells can also utilize extracellular GalNAc or intracellular degradation products through the salvage pathway. This pathway involves a series of enzymatic steps to convert free GalNAc into the activated UDP-GalNAc form.

  • Phosphorylation: The first committed step is the phosphorylation of GalNAc at the 1-hydroxyl position by galactokinase 2 (GALK2), an enzyme with high efficiency for N-acetylgalactosamine. This reaction consumes one molecule of ATP and yields GalNAc-1-phosphate.

  • Uridylylation: Subsequently, UDP-N-acetylgalactosamine pyrophosphorylase (AGX1 or its isoform AGX2) catalyzes the reaction between GalNAc-1-phosphate and UTP (uridine triphosphate).[17][18] This results in the formation of UDP-GalNAc and pyrophosphate.

GalNAc_Salvage_Pathway cluster_0 Salvage Pathway GalNAc N-acetylgalactosamine (GalNAc) GALK2 GALK2 GalNAc->GALK2 GalNAc_1_P GalNAc-1-phosphate AGX1_2 AGX1/AGX2 GalNAc_1_P->AGX1_2 UDP_GalNAc UDP-N-acetylgalactosamine (UDP-GalNAc) GALK2->GalNAc_1_P ATP -> ADP AGX1_2->UDP_GalNAc UTP -> PPi

Caption: The Salvage Pathway for UDP-GalNAc Biosynthesis.

Key Enzymes and Their Regulation: Orchestrating GalNAc Homeostasis

The biosynthesis of GalNAc is a tightly regulated process to ensure cellular homeostasis and meet the demands for glycosylation. This regulation occurs at both the enzymatic and transcriptional levels.

Enzymatic Regulation
  • UDP-galactose 4'-epimerase (GALE): The activity of GALE is subject to allosteric regulation.[19] Certain metabolites can bind to sites distinct from the active site, inducing conformational changes that either enhance or inhibit its catalytic activity.[20] For instance, an accumulation of UDP-galactose can allosterically inhibit GALE, providing a feedback mechanism to control the flux through the Leloir pathway.[13] Substrate analogs like deoxynojirimycin can act as competitive inhibitors by mimicking the structure of galactose and blocking the active site.[13]

  • Galactokinase 2 (GALK2): While specific allosteric regulators of GALK2 are not as well-characterized, its activity is dependent on the cellular concentrations of its substrates, GalNAc and ATP.

  • UDP-N-acetylgalactosamine Pyrophosphorylase (AGX1/AGX2): These isoforms are crucial for the final step of the salvage pathway. Their activity can be influenced by the availability of GalNAc-1-phosphate and UTP.

Transcriptional Regulation

The expression of the genes encoding the enzymes of GalNAc biosynthesis is also under tight control.

  • GALE Gene: In yeast, the GAL genes, which include the equivalent of GALE, are regulated by a complex network of transcription factors.[10][21] In the presence of galactose, the Gal3p protein is activated, which in turn prevents the Gal80p repressor from binding to the Gal4p activator, leading to the transcription of GAL genes.[10] Conversely, in the presence of glucose, the transcriptional repressor Mig1p is activated, inhibiting the expression of GAL genes.[10] While the regulation in mammals is more complex, similar principles of induction by galactose and repression by glucose are observed.

  • GALK2 Gene: The promoter region of the GALK2 gene contains binding sites for various transcription factors, including GATA-1 and FOXO4, suggesting a complex regulatory network that can respond to various cellular signals.[3]

  • AGX1 and AGX2 Genes: The expression of these genes can be influenced by cellular stress and the demand for protein glycosylation.

GalNAc_Regulation cluster_0 Transcriptional Regulation cluster_1 Enzymatic Regulation Galactose Galactose GALE_gene GALE Gene Galactose->GALE_gene + Glucose Glucose Glucose->GALE_gene - GALE_protein GALE Protein GALE_gene->GALE_protein Transcription & Translation GALK2_gene GALK2 Gene GALK2_protein GALK2 Protein GALK2_gene->GALK2_protein Transcription & Translation AGX1_2_gene AGX1/2 Gene AGX1_2_protein AGX1/2 Protein AGX1_2_gene->AGX1_2_protein Transcription & Translation UDP_Gal UDP-Galactose GALE_protein_reg GALE Protein UDP_Gal->GALE_protein_reg Allosteric Inhibition

Caption: Regulatory Networks in GalNAc Biosynthesis.

Methodologies for Studying GalNAc Biosynthesis: A Practical Guide

Investigating the metabolic biosynthesis of GalNAc requires a suite of robust experimental techniques. This section provides detailed, step-by-step protocols for key enzyme assays.

UDP-galactose 4'-epimerase (GALE) Activity Assay

This assay measures the conversion of UDP-galactose to UDP-glucose, which is then quantified.[22][23]

Principle: The activity of GALE is determined by monitoring the formation of UDP-glucose from UDP-galactose. The reaction is coupled to the NAD+-dependent oxidation of UDP-glucose by UDP-glucose dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the GALE activity.

Materials:

  • 100 mM Glycine buffer, pH 8.7

  • 10 mM UDP-galactose solution

  • 10 mM NAD+ solution

  • UDP-glucose dehydrogenase (UDPG-DH) solution (10 units/mL)

  • Cell or tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing:

    • 870 µL of 100 mM Glycine buffer (pH 8.7)

    • 50 µL of 10 mM NAD+ solution

    • 10 µL of UDPG-DH solution

  • Add 50 µL of the cell or tissue lysate to the reaction mixture.

  • Incubate the mixture at 37°C for 5 minutes to allow for the degradation of any endogenous UDP-glucose.

  • Initiate the reaction by adding 20 µL of 10 mM UDP-galactose solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • One unit of GALE activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of UDP-glucose per minute under the specified conditions.

Galactokinase (GALK) Activity Assay

This assay quantifies the phosphorylation of galactose to galactose-1-phosphate.[12][24][25][26]

Principle: The activity of GALK is measured in a coupled enzyme assay. The ADP produced from the phosphorylation of galactose is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GALK activity.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 100 mM Galactose solution

  • 50 mM ATP solution

  • 100 mM MgCl₂ solution

  • 20 mM Phosphoenolpyruvate (PEP) solution

  • 5 mM NADH solution

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

  • Cell or tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µL of 100 mM MgCl₂ solution

    • 50 µL of 20 mM PEP solution

    • 20 µL of 5 mM NADH solution

    • 10 µL of PK/LDH enzyme mix

  • Add 50 µL of the cell or tissue lysate to the cuvette and mix gently.

  • Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of 50 mM ATP solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation.

  • One unit of GALK activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of galactose per minute.

UDP-N-acetylgalactosamine Pyrophosphorylase (AGX1/AGX2) Activity Assay

This assay measures the formation of UDP-GalNAc from GalNAc-1-phosphate and UTP.[17][27]

Principle: The activity of AGX1/AGX2 is determined by quantifying the amount of UDP-GalNAc produced. The reaction is stopped, and the product is separated and quantified using high-performance liquid chromatography (HPLC).

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 50 mM GalNAc-1-phosphate solution

  • 50 mM UTP solution

  • 100 mM MgCl₂ solution

  • Cell or tissue lysate

  • HPLC system with an anion-exchange column

  • UDP-GalNAc standard

Protocol:

  • Prepare a reaction mixture containing:

    • 50 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 10 µL of 50 mM GalNAc-1-phosphate solution

    • 10 µL of 50 mM UTP solution

    • 10 µL of 100 mM MgCl₂ solution

    • 10 µL of cell or tissue lysate

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold perchloric acid (1 M) and centrifuging to remove precipitated protein.

  • Neutralize the supernatant with potassium carbonate.

  • Analyze the supernatant by HPLC on an anion-exchange column, using a suitable buffer gradient for elution.

  • Quantify the UDP-GalNAc peak by comparing its area to a standard curve generated with known concentrations of UDP-GalNAc.

  • Calculate the specific activity of the enzyme in µmol of UDP-GalNAc produced per minute per mg of protein.

Enzyme Assay Principle Substrates Product Measured Detection Method
GALE Coupled enzyme assayUDP-galactose, NAD+NADHSpectrophotometry (340 nm)
GALK Coupled enzyme assayGalactose, ATP, PEP, NADHNAD+Spectrophotometry (340 nm)
AGX1/AGX2 Direct product measurementGalNAc-1-phosphate, UTPUDP-GalNAcHPLC

Table 1: Summary of Enzyme Assays for GalNAc Biosynthesis

Applications in Drug Development: Leveraging GalNAc for Targeted Therapies

The profound understanding of GalNAc's biological roles and its specific recognition by the ASGPR has paved the way for innovative drug development strategies.

GalNAc-siRNA Conjugates: A Revolution in Liver-Targeted Therapy

The conjugation of trivalent GalNAc ligands to siRNAs has emerged as a groundbreaking platform for the targeted delivery of RNA interference (RNAi) therapeutics to the liver.[15][28][29]

Mechanism of Action:

  • Targeted Delivery: Subcutaneously administered GalNAc-siRNA conjugates circulate in the bloodstream and are recognized with high affinity by the ASGPR on hepatocytes.[11]

  • Receptor-Mediated Endocytosis: The binding of the GalNAc ligand to the ASGPR triggers rapid receptor-mediated endocytosis, internalizing the conjugate into the hepatocyte within an endosome.[14]

  • Endosomal Escape: Following a drop in pH within the endosome, the conjugate dissociates from the ASGPR, which is then recycled back to the cell surface. A small but therapeutically significant fraction of the siRNA escapes the endosome and enters the cytoplasm.[14]

  • RNA Interference: In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to its complementary messenger RNA (mRNA) target, leading to the cleavage and degradation of the mRNA.[14] This sequence-specific gene silencing results in a potent and durable reduction of the target protein.

This approach has led to the development and approval of several transformative therapies for a range of liver-related diseases, including transthyretin amyloidosis, acute hepatic porphyria, and hypercholesterolemia.[6][12][13]

GalNAc_siRNA_Delivery Mechanism of GalNAc-siRNA Conjugate Delivery cluster_0 Hepatocyte cluster_1 ASGPR ASGPR Endosome Endosome ASGPR->Endosome Endocytosis RISC RISC Endosome->RISC Endosomal Escape mRNA Target mRNA RISC->mRNA mRNA Cleavage Degraded_mRNA Degraded mRNA mRNA->Degraded_mRNA GalNAc_siRNA GalNAc-siRNA Conjugate GalNAc_siRNA->ASGPR Binding

Sources

An In-depth Technical Guide to 2-(acetylamino)-2-deoxy-β-D-galactopyranose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(acetylamino)-2-deoxy-β-D-galactopyranose, a pivotal monosaccharide in glycobiology and therapeutic development. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, biological significance, synthesis, and analytical methodologies.

Section 1: Core Identification and Chemical Properties

2-(acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetyl-β-D-galactosamine (β-GalNAc), is an amino sugar derivative of galactose. Its structure is characterized by a galactopyranose ring with an acetylamino group at the C-2 position and a beta configuration at the anomeric carbon. This specific stereochemistry is crucial for its biological recognition and function.

Key Identifiers

Accurate identification of chemical compounds is paramount in research and development. The following table summarizes the primary identifiers for 2-(acetylamino)-2-deoxy-β-D-galactopyranose.

IdentifierValueSource
CAS Number 14131-60-3[1][2][3][4]
Molecular FormulaC8H15NO6[1][3][]
Molecular Weight221.21 g/mol [1][3][]
IUPAC NameN-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[3][4][]
SynonymsN-Acetyl-β-D-galactosamine, β-GalNAc, 2-acetamido-2-deoxy-β-D-galactopyranose[1][3]
PubChem CID440552[3]
ChEBI IDCHEBI:28497[3]

It is important to distinguish the β-anomer from the α-anomer (CAS Number: 14215-68-0) and the general D-form (CAS Number: 1811-31-0), as the anomeric configuration dictates its biological activity and enzymatic processing.[][6]

Physicochemical Properties

The physical and chemical properties of β-GalNAc influence its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance White to off-white solid[]
Solubility Highly soluble in water[][7]
Storage Temperature −20°C
Melting Point 172 to 173 °C[6]

The high solubility in water is attributed to the multiple hydroxyl groups and the acetamido functionality, making it suitable for use in aqueous buffer systems for biological assays.

Section 2: The Biological Significance of β-GalNAc

β-GalNAc is a fundamental building block in the biosynthesis of complex carbohydrates and plays a critical role in numerous biological processes.

Role in Glycosylation

The most prominent role of GalNAc is as the initiating monosaccharide in mucin-type O-linked glycosylation.[8] This process involves the attachment of GalNAc to the hydroxyl group of serine or threonine residues on proteins, a reaction catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[8] This initial step is crucial for the subsequent elongation and branching of O-glycan chains, which are vital for the structure and function of many glycoproteins, including mucins that protect epithelial surfaces.[8][9]

Component of Glycans and Blood Group Antigens

β-GalNAc is a key component of various glycans, including glycosaminoglycans like chondroitin sulfate, and glycolipids.[] Furthermore, it is the terminal carbohydrate that forms the A antigen of the ABO blood group system.[6][8][9] The presence or absence of this specific sugar residue on the surface of red blood cells determines an individual's blood type and is critical for immune recognition and transfusion compatibility.[8]

Involvement in Cellular Communication and Disease

The glycans containing β-GalNAc are involved in a myriad of cell-cell recognition and signaling events.[] Dysregulation of GalNAc-related glycosylation is implicated in various diseases, including cancer, where aberrant O-glycans can promote metastasis.[8][10] The Tn antigen, a simple mucin-type O-glycan consisting of a single GalNAc residue attached to a serine or threonine, is a well-known tumor-associated antigen.[8][10]

The diagram below illustrates the central role of UDP-GalNAc as the sugar donor for O-linked glycosylation initiated by ppGalNAc-Ts in the Golgi apparatus.

O_linked_glycosylation UDP_GalNAc UDP-GalNAc (Donor Substrate) ppGalNAcT ppGalNAc-T (Enzyme) UDP_GalNAc->ppGalNAcT Binds to Protein Polypeptide Chain (Ser/Thr) Protein->ppGalNAcT Binds to Golgi Golgi Apparatus Glycoprotein O-Glycoprotein (Tn Antigen) Golgi->Glycoprotein Glycosylation Product ppGalNAcT->Glycoprotein Catalyzes Transfer

Caption: Initiation of Mucin-Type O-Linked Glycosylation.

Section 3: Synthesis of β-D-Galactopyranosides

The chemical synthesis of β-glycosides of N-acetylgalactosamine presents a challenge due to the nature of the 2-acetamido group, which can participate in the reaction to form a stable oxazoline intermediate, often favoring the formation of the α-anomer.[11] However, strategies have been developed to achieve stereoselective synthesis of the desired β-anomer.

General Synthetic Strategy

A common approach involves the use of a glycosyl donor with a participating protecting group at the C-2 position, which is later converted to the acetamido group. Alternatively, direct glycosylation using a GalNAc donor can be achieved under specific catalytic conditions.

The following workflow outlines a general strategy for the synthesis of a β-GalNAc glycoside.

GalNAc_synthesis_workflow start GalNAc Starting Material protection Protection of Hydroxyl Groups start->protection activation Anomeric Activation protection->activation glycosylation Glycosylation with Acceptor Alcohol activation->glycosylation Lewis Acid Catalyst deprotection Deprotection glycosylation->deprotection purification Purification deprotection->purification final_product β-GalNAc Glycoside purification->final_product

Caption: General Workflow for β-GalNAc Glycoside Synthesis.

Experimental Protocol: Stereoselective β-Glycosylation

This protocol is a representative example and may require optimization based on the specific acceptor molecule.

Objective: To synthesize a β-linked GalNAc glycoside using a glycosyl donor and an acceptor alcohol in the presence of a Lewis acid catalyst.

Materials:

  • Peracetylated N-acetylgalactosamine (glycosyl donor)

  • Acceptor alcohol

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Methanol

  • Sodium methoxide

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of the Glycosylation Reaction: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the peracetylated N-acetylgalactosamine donor, the acceptor alcohol, and activated 4 Å molecular sieves in anhydrous DCM. b. Stir the mixture at room temperature for 30 minutes.

  • Glycosylation: a. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). b. Add the Lewis acid catalyst dropwise. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: a. Once the reaction is complete, quench by adding triethylamine. b. Filter the mixture through celite to remove the molecular sieves and wash with DCM. c. Concentrate the filtrate under reduced pressure.

  • Deprotection (Zemplén deacetylation): a. Dissolve the crude product in anhydrous methanol. b. Add a catalytic amount of sodium methoxide. c. Stir at room temperature and monitor by TLC until all acetate groups are removed. d. Neutralize the reaction with an acidic resin, filter, and concentrate.

  • Purification: a. Purify the final product by silica gel column chromatography using an appropriate solvent system. b. Characterize the purified β-GalNAc glycoside by NMR spectroscopy and mass spectrometry.

Causality behind Experimental Choices:

  • Anhydrous Conditions and Molecular Sieves: To prevent the hydrolysis of the Lewis acid catalyst and the glycosyl donor.

  • Lewis Acid Catalyst: To activate the anomeric center of the glycosyl donor, facilitating nucleophilic attack by the acceptor alcohol.

  • Low Temperature: To enhance the stereoselectivity of the reaction towards the β-anomer by favoring the kinetic product.

  • Triethylamine Quenching: To neutralize the Lewis acid and stop the reaction.

  • Zemplén Deacetylation: A mild and efficient method for removing acetate protecting groups.

Section 4: Analytical Methods for β-GalNAc

Accurate detection and quantification of β-GalNAc are essential for research in glycobiology and for the quality control of related therapeutics.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of monosaccharides.

HPLC with Evaporative Light Scattering Detection (ELSD): This method is suitable for the simultaneous determination of N-acetylglucosamine and N-acetylgalactosamine.[12]

  • Principle: The separation is achieved on a suitable column (e.g., an amino-based or reverse-phase column), and the non-volatile analytes are detected by an ELSD, which measures the light scattered by the analyte particles after nebulization and solvent evaporation.

  • Advantages: Universal detection for non-chromophoric compounds like sugars.

  • Considerations: Requires a non-linear calibration curve (often a polynomial fit) as the detector response is not directly proportional to the mass.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for the analysis of monosaccharides after derivatization.

  • Principle: The hydroxyl and amino groups of the sugar are derivatized (e.g., by silylation) to increase volatility. The derivatives are then separated by GC and detected by MS.[13]

  • Advantages: High separation efficiency and the ability to distinguish between stereoisomers. Mass spectrometric detection provides structural information and high sensitivity.[13]

  • Protocol Outline:

    • Sample Preparation: Hydrolysis of glycoconjugates to release monosaccharides.

    • Derivatization: A two-step process of alkoximation followed by trimethylsilylation is often employed.[13]

    • GC Separation: Using a suitable capillary column and temperature program.

    • MS Detection: Using either a tandem mass spectrometer (MS/MS) for high selectivity or a time-of-flight (TOF) mass spectrometer for high mass accuracy.[13]

Enzymatic Assays

Enzymatic methods can be highly specific for the detection of β-GalNAc.

N-acetyl-β-D-hexosaminidase (HEX) Assay: HEX enzymes cleave terminal N-acetyl-β-D-glucosamine and N-acetyl-β-D-galactosamine residues from various substrates.

  • Principle: A chromogenic or fluorogenic substrate containing a terminal β-GalNAc residue is incubated with the sample. The enzyme cleaves the glycosidic bond, releasing a detectable molecule.

  • Example Substrates:

    • Chromogenic: 4-nitrophenyl N-acetyl-β-D-galactosaminide (releases p-nitrophenol, detectable at 400 nm).[14]

    • Fluorogenic: 4-methylumbelliferyl-N-acetyl-β-D-galactosaminide (releases 4-methylumbelliferone, fluorescent at 460 nm).[14]

  • Application: Widely used in clinical diagnostics to measure HEX activity in biological fluids as a biomarker for certain diseases.[14]

The following diagram illustrates the principle of a fluorogenic HEX assay.

HEX_assay Substrate Fluorogenic Substrate (β-GalNAc-Fluorophore) Non-fluorescent HEX N-acetyl-β-D-hexosaminidase (HEX) Substrate->HEX Binds to Products β-GalNAc + Fluorophore (Fluorescent) HEX->Products Catalyzes Hydrolysis

Caption: Principle of a Fluorogenic N-acetyl-β-D-hexosaminidase Assay.

Section 5: Conclusion and Future Perspectives

2-(acetylamino)-2-deoxy-β-D-galactopyranose is a monosaccharide of immense importance in biology and medicine. Its role in fundamental processes such as protein glycosylation and cellular recognition underscores its significance. The challenges in its chemical synthesis have spurred the development of innovative stereoselective methods. Furthermore, robust analytical techniques are crucial for its study and application. As our understanding of the glycome deepens, the importance of β-GalNAc in health and disease will continue to grow, opening new avenues for the development of targeted therapeutics and diagnostics. The use of GalNAc as a targeting ligand for the delivery of siRNA therapies to hepatocytes is a prime example of its translational potential.[6]

References

  • CAS 20972-29-6: 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-D-galactopyranose. Google Cloud.
  • CAS 1811-31-0 (N-Acetyl-D-galactosamine) - BOC Sciences. BOC Sciences.
  • 4-O-[2-(Acetylamino)-2-deoxy-β-D- galactopyranosyl]-D-galactopyranose - Sigma-Aldrich. Sigma-Aldrich.
  • 2-(acetylamino)-2-deoxy-b-D-galactopyranose | 14131-60-3 - ChemicalBook. ChemicalBook.
  • beta-D-Galactopyranose, 2-(acetylamino)
  • N -Acetylgalactosamine - Grokipedia. Grokipedia.
  • Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC.
  • 2-(ACETYLAMINO)-2-DEOXY-B-D-GALACTOPYRANOSE | 14131-60-3 - ChemicalBook. ChemicalBook.
  • N-acetyl-beta-D-galactosamine | C8H15NO6 | CID 440552 - PubChem. PubChem.
  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - Beilstein Journals. Beilstein-Institut.
  • CAS 1811-31-0: GalNAc - CymitQuimica. CymitQuimica.
  • N-Acetylgalactosamine - Wikipedia. Wikipedia.
  • Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative.
  • N-Acetyl-b-D-galactosamine (PAMDB000193) - P. aeruginosa Metabolome Database.
  • N-Acetylgalactosamine - SIELC Technologies. SIELC Technologies.
  • N-acetylgalactosamine or GalNAc - Bio-Synthesis. Bio-Synthesis Inc.
  • β-D-Galactosyl-(1→3)-N-acetyl-D-galactosamine | Glycobiology | MedChemExpress. MedChemExpress.
  • N-Acetyl-D-galactosamine CAS 1811-31-0 - Watson International.
  • 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl) - PubChem. PubChem.
  • 2-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl)-D-galactose - Synthose. Synthose Inc.
  • O-(N-acetyl-alpha-neuraminosyl-(2->3))-O-beta-D-galactopyranosyl-(1->4) - PubChem. PubChem.
  • A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - ResearchGate.
  • N-Acetyl-D-Galactosamine - MP Biomedicals. MP Biomedicals.
  • Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS | Analytical Chemistry - ACS Publications.
  • 2-deoxy-2-acetamido-beta-D-galactose-4-sulfate | C8H15NO9S | CID 446101 - PubChem. PubChem.
  • Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC.

Sources

Methodological & Application

preparation of multivalent beta-GalNAc ligands for ASGPR targeting

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Liver-Targeted Delivery via Multivalent Beta-GalNAc Ligands

Introduction: The Cluster Glycoside Effect

The Asialoglycoprotein Receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin abundantly expressed on the sinusoidal surface of hepatocytes (~500,000 copies per cell). It is the primary portal for the clearance of desialylated glycoproteins from circulation, recognizing terminal galactose or N-acetylgalactosamine (GalNAc) residues.

For drug development—particularly for siRNA and Antisense Oligonucleotides (ASOs)—ASGPR represents the "gold standard" for liver-specific delivery. However, the affinity of a single GalNAc sugar for the receptor is weak (


). To achieve therapeutically relevant binding, we must exploit the Cluster Glycoside Effect .

By presenting multiple GalNAc residues in a specific spatial geometry, we can engage the trimeric subunits of the ASGPR simultaneously. A trivalent ligand (Tri-GalNAc) increases binding affinity by nearly 1,000,000-fold compared to a monovalent ligand, shifting


 from millimolar to nanomolar ranges.
Mechanism of Action Pathway

The following diagram illustrates the receptor-mediated endocytosis pathway utilized by GalNAc conjugates.

ASGPR_Pathway Ligand GalNAc-Therapeutic (Trivalent Ligand) Receptor ASGPR (Hepatocyte Surface) Ligand->Receptor Binding (nM affinity) Complex Ligand-Receptor Complex (Ca2+ Dependent) Receptor->Complex Endosome Early Endosome (pH ~6.0) Complex->Endosome Clathrin-mediated Endocytosis Dissociation Ligand Release (Ca2+ loss due to pH) Endosome->Dissociation Lysosome Lysosome (Degradation/Release) Dissociation->Lysosome Prodrug processing Recycle Receptor Recycling (To Surface) Dissociation->Recycle Receptor returns Cytosol Cytosolic Release (RISC Loading) Lysosome->Cytosol Endosomal Escape

Figure 1: The ASGPR cycling pathway.[1] Note the critical pH-dependent dissociation in the endosome, which allows the receptor to recycle while the therapeutic payload is processed.

Ligand Design Strategy

Successful targeting requires strict adherence to structural parameters.

ParameterSpecificationScientific Rationale
Valency Trivalent (3-mer) Provides optimal binding (

). Tetravalent adds negligible benefit; Divalent is significantly weaker.
Scaffold Tris or Lysine A Tris(hydroxymethyl)aminomethane core provides a symmetrical branching point to attach three sugar arms.
Spacer Length 15–20 Å The distance between GalNAc sugars must match the distance between the carbohydrate recognition domains (CRDs) of the ASGPR trimer.
Linker Chemistry PEG or Alkyl Flexible PEG linkers allow the sugars to "find" the binding pockets. Rigid linkers reduce affinity.
Anomeric Config Beta (

)
ASGPR is specific for

-D-GalNAc. Alpha anomers do not bind effectively.

Protocol A: Solid-Phase Synthesis (The "Gold Standard")

This protocol is the industry standard for manufacturing GalNAc-siRNA conjugates (e.g., Givosiran, Inclisiran). It utilizes GalNAc-phosphoramidites to build the ligand stepwise on the oligonucleotide synthesizer.[2][3]

Prerequisites:

  • Automated DNA/RNA Synthesizer (e.g., AKTA OligoPilot or MerMade).

  • Triantennary GalNAc-phosphoramidite (commercially available or synthesized via Tris scaffold).

  • Standard RNA phosphoramidites (2'-F, 2'-OMe modified).

Step-by-Step Workflow
  • Sequence Design:

    • Design the siRNA sense strand to carry the GalNAc ligand at the 3'-end .[4][5]

    • Note: While 5'-conjugation is possible, 3'-conjugation on the sense strand is preferred to minimize interference with RISC loading of the antisense strand.

  • Solid Support Loading:

    • Use a solid support (CPG or Polystyrene) pre-loaded with the first GalNAc unit or a universal linker.

    • Alternative: If using a solution-phase GalNAc phosphoramidite, start with a standard nucleoside support.

  • Automated Coupling Cycle (Iterative):

    • De-blocking: Remove DMT group with 3% Dichloroacetic acid (DCA) in Toluene.

    • Coupling: Inject 0.1 M GalNAc-Phosphoramidite (dissolved in anhydrous Acetonitrile) + Activator (0.25 M ETT).

      • Critical: Increase coupling time to 10–15 minutes (vs. standard 5 min) due to the steric bulk of the GalNAc modifier.

    • Oxidation: Treat with Iodine/Water/Pyridine to convert phosphite triester to stable phosphate.

    • Capping: Acetic anhydride/N-methylimidazole to block unreacted sites.

  • Cleavage and Deprotection (The Critical Step):

    • The GalNAc sugars are typically protected with O-acetyl groups during synthesis.

    • Incubate the solid support in Methylamine/Ammonium Hydroxide (1:1) at 65°C for 2 hours (or room temp for 24h depending on nucleotide modification chemistry).

    • Result: This simultaneously cleaves the oligo from the bead, removes nucleobase protecting groups, and removes the acetyl groups from the GalNAc sugars, revealing the active hydroxyls.

  • Purification:

    • Perform IEX (Ion Exchange) HPLC followed by Desalting.

    • QC Check: Mass Spectrometry (ESI-MS) must show the mass of the full conjugate. The loss of Acetyl groups (-42 Da per group) confirms deprotection.

Protocol B: Solution-Phase Conjugation (Post-Synthetic)

Use this method for small molecules, peptides, or when phosphoramidite chemistry is incompatible with the payload.

Reagents:

  • Amino-modified payload (e.g., siRNA-C6-NH2).

  • Activated Trivalent GalNAc ester (GalNAc-NHS or GalNAc-PFP).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.5).

  • Solvent: DMSO or DMF.

Protocol:
  • Solubilization: Dissolve the Amino-modified payload in Sodium Bicarbonate buffer (concentration ~1–5 mM).

  • Activation: Dissolve the GalNAc-NHS ester in anhydrous DMSO (10–20 mM).

  • Conjugation: Add the GalNAc-NHS solution to the payload solution (5–10 molar excess of GalNAc).

    • Ratio: Ensure organic solvent content does not exceed 40% to prevent precipitation of the oligonucleotide/protein.

  • Incubation: Stir at Room Temperature for 2–4 hours.

  • Quenching: Add 1M Tris-HCl (pH 7.0) to quench unreacted NHS esters.

  • Purification: Remove excess free ligand via centrifugal filtration (Amicon Ultra, 3kDa cutoff) or RP-HPLC.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Solid Support (CPG/Polystyrene) Coupling Coupling: GalNAc-Phosphoramidite (+ Activator) Start->Coupling Oxidation Oxidation: Iodine/Water Coupling->Oxidation Repeat Repeat Cycle (for multivalency) Oxidation->Repeat Repeat->Coupling Next Unit Cleavage Deprotection: NH4OH / MeNH2 Repeat->Cleavage Sequence Complete Purification Purification: IEX-HPLC Cleavage->Purification

Figure 2: Solid-phase synthesis workflow for GalNAc-oligonucleotides. The cycle repeats to build the trivalent cluster if using monomeric phosphoramidites.

Biological Validation

A synthesized ligand must be validated for both binding affinity and functional uptake.

A. Binding Affinity (Surface Plasmon Resonance - SPR)
  • Chip: Streptavidin-coated sensor chip (SA).

  • Ligand: Biotinylated ASGPR (R&D Systems) immobilized on the chip.

  • Analyte: Flow the GalNAc-conjugate over the chip at various concentrations (0.1 nM to 100 nM).

  • Success Criteria:

    • 
       (Association rate): Fast.
      
    • 
       (Dissociation rate): Slow.
      
    • 
      :  Should be 
      
      
      
      for a trivalent conjugate.
B. Cellular Uptake Assay (Flow Cytometry)
  • Cell Lines:

    • Positive Control: HepG2 or HuH-7 (High ASGPR expression).

    • Negative Control: HeLa or HEK293 (No ASGPR expression).

  • Protocol:

    • Incubate cells with Fluorescently-labeled GalNAc-conjugate (e.g., Cy5 or Alexa647) for 4 hours at 37°C.

    • Wash 3x with cold PBS to remove surface-bound ligand.

    • Analyze via Flow Cytometry.[6][7]

  • Data Interpretation: A significant "right-shift" in fluorescence intensity should be observed only in HepG2 cells. This shift should be blockable by pre-incubation with excess free GalNAc (10-50 mM), confirming receptor specificity.

References

  • Rajeev, K. G., et al. (2015). "Hepatocyte-targeted RNAi therapeutics for the treatment of liver diseases." Chemical Reviews. Link

  • Glen Research. (2023). "GalNAc Phosphoramidites and Supports for Oligonucleotide Synthesis." Glen Research Application Notes. Link

  • Khorev, O., et al. (2008). "Trivalent, Gal/GalNAc-containing ligands designed for the asialoglycoprotein receptor."[7][9] Bioorganic & Medicinal Chemistry. Link

  • Alnylam Pharmaceuticals. (2019). "Givosiran (Givlaari) Prescribing Information." FDA Access Data. Link

Sources

Application Notes & Protocols: Chemoenzymatic Synthesis of Oligosaccharides Containing β-GalNAc

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oligosaccharides containing β-N-acetylgalactosamine (β-GalNAc) are central to numerous biological processes and have emerged as critical motifs in modern therapeutics. They form the core of tumor-associated carbohydrate antigens (TACAs) like Tn and T antigens and serve as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), enabling targeted drug delivery to hepatocytes.[1][2] While purely chemical synthesis of these complex glycans is hampered by challenges in achieving stereochemical control and requires extensive protecting-group manipulations, chemoenzymatic strategies offer a powerful alternative.[3][4] This guide details the principles and provides step-by-step protocols for the synthesis of key β-GalNAc-containing oligosaccharides, leveraging the high regio- and stereo-selectivity of enzymes to overcome the limitations of traditional chemistry.

Introduction: The Power of a Hybrid Approach

The precise architecture of oligosaccharides dictates their function. Structures like the Thomsen-Friedenreich antigen (T antigen, Galβ1-3GalNAcα-Ser/Thr) and Sialyl-Tn antigen (STn, Neu5Acα2-6GalNAcα-O-Ser/Thr) are overexpressed on the surface of cancer cells, making them prime targets for vaccines and immunotherapies.[5][6][7] In parallel, the pharmaceutical industry has successfully harnessed the GalNAc-ASGPR interaction to create potent siRNA therapeutics that specifically target the liver.[1][2][8]

The synthesis of these vital structures is non-trivial. Purely chemical methods often result in low yields and isomeric mixtures due to the difficulty in controlling the formation of specific glycosidic linkages.[3][5] The chemoenzymatic approach provides an elegant solution by combining the versatility of chemical synthesis for creating core structures and linkers with the unparalleled precision of enzymes for subsequent chain elongation. Enzymes such as glycosyltransferases, phosphorylases, and transglycosidases act as biocatalysts that form glycosidic bonds with near-perfect fidelity, eliminating the need for complex purification of isomers and boosting overall yields.[4][9]

This document provides detailed protocols for two exemplary syntheses:

  • T Antigen Disaccharide (Galβ1–3GalNAc): A one-pot, two-enzyme system utilizing a highly efficient phosphorylase that bypasses the need for expensive sugar nucleotide donors.[3][10]

  • Sialyl-Tn Antigen (Neu5Acα2–6GalNAc): A one-pot, three-enzyme glycosyltransferase-based system for the synthesis of a critical TACA.[5][11]

Principle of the Method: Orchestrating Biocatalysis

The core principle of chemoenzymatic synthesis is a strategic division of labor.

  • Chemical Synthesis of the Acceptor: The process begins with the chemical synthesis of a suitable "acceptor" molecule. This is typically the foundational monosaccharide (e.g., GalNAc) attached to an amino acid (like serine or threonine), a peptide backbone, or a functionalized linker arm for downstream conjugation.[6][12] This initial chemical step provides a versatile scaffold that is difficult to construct enzymatically.

  • Enzymatic Glycosylation: The chemically synthesized acceptor is then introduced into an aqueous buffer system containing one or more enzymes. These enzymes catalyze the transfer of a specific sugar from a "donor" molecule to the acceptor, forming a new glycosidic bond with absolute stereo- and regioselectivity. The choice of enzyme dictates the linkage formed.

Key Enzyme Classes:
  • Glycosyltransferases: These enzymes are the gold standard for specificity. They transfer a sugar moiety from an activated sugar nucleotide donor (e.g., UDP-Galactose, CMP-Sialic Acid) to an acceptor. While highly effective, the cost and stability of the sugar nucleotide donors can be a limitation.[3]

  • Phosphorylases: This class of enzymes offers a highly efficient and cost-effective alternative to glycosyltransferases. They catalyze the reversible formation of a glycosidic bond from a sugar-1-phosphate donor. The key advantage is that the sugar-1-phosphate donor can be generated in situ from an inexpensive monosaccharide and ATP, bypassing the need for sugar nucleotides entirely.[3][10]

  • Glycosidases (in Transglycosylation Mode): Under specific conditions (typically high acceptor concentration), the hydrolytic action of glycosidases can be reversed to favor the formation of a new glycosidic bond.[13][14] This approach uses simple, inexpensive donors but can sometimes suffer from lower yields and the formation of minor side products compared to the other two methods.[3][14]

Application Protocol 1: Synthesis of T Antigen Disaccharide (Galβ1–3GalNAc) via a Phosphorylase System

This protocol describes a highly efficient one-pot synthesis of Galβ1–3GalNAc derivatives using a two-enzyme system comprised of a galactokinase (GalK) and a novel D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP).[3][10] This system is exemplary for its cost-effectiveness and high yield.

Causality Behind Experimental Choices:

  • One-Pot System: Combining both enzymes in a single vessel simplifies the workflow, reduces purification steps, and improves process efficiency.

  • Phosphorylase/Kinase Couple: The GalK enzyme continuously generates the α-D-Gal-1-P donor from inexpensive galactose and ATP. This donor is immediately used by the BiGalHexNAcP phosphorylase to glycosylate the GalNAc acceptor. This coupling drives the reaction equilibrium towards product formation.

  • pH Optimization: The optimal pH represents a compromise between the slightly alkaline preference of GalK and the acidic preference of BiGalHexNAcP to ensure both enzymes retain sufficient activity.[3]

Workflow Diagram: T Antigen Synthesis

T_Antigen_Synthesis cluster_inputs Starting Materials cluster_enzymes Enzymatic Cascade cluster_outputs Products & Byproducts Gal Galactose GalK GalK Gal->GalK ATP ATP ATP->GalK Acceptor GalNAc-α-R (Acceptor) Phosphorylase BiGalHexNAcP Acceptor->Phosphorylase GalK->Phosphorylase α-D-Gal-1-P (Donor) ADP ADP GalK->ADP Product Galβ1-3GalNAc-α-R (T Antigen) Phosphorylase->Product Pi Pi Phosphorylase->Pi

Caption: One-pot, two-enzyme system for T antigen synthesis.

Materials and Reagents
  • Recombinant E. coli K-12 galactokinase (GalK)

  • Recombinant Bifidobacterium infantis D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP)[3]

  • GalNAc-α-O-p-nitrophenyl (or other suitable α-linked GalNAc acceptor)

  • D-Galactose

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • HEPES buffer (pH 6.5)

  • Magnesium Chloride (MgCl₂)

  • Sodium Azide (NaN₃, optional preservative)

  • Purification: Size-exclusion chromatography column (e.g., Bio-Gel P-2) and/or Silica gel chromatography.

Protocol
  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the order listed in Table 1.

    Table 1: Reaction Mixture for T Antigen Synthesis

    Component Stock Concentration Final Concentration Volume for 1 mL Reaction
    HEPES Buffer 500 mM, pH 6.5 50 mM 100 µL
    GalNAc Acceptor 100 mM 10 mM 100 µL
    D-Galactose 200 mM 20 mM 100 µL
    ATP 100 mM 15 mM 150 µL
    MgCl₂ 1 M 20 mM 20 µL
    GalK 5 U/mL 0.5 U/mL 100 µL
    BiGalHexNAcP 10 U/mL 1.0 U/mL 100 µL

    | Sterile H₂O | - | - | to 1 mL |

  • Incubation: Gently mix the components and incubate the reaction at 37°C for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching: To stop the reaction, add an equal volume of cold ethanol or heat the mixture to 95°C for 5 minutes to denature the enzymes.

  • Purification:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Purify the product from the remaining substrates and salts using a Bio-Gel P-2 size-exclusion column, eluting with deionized water.

    • Collect fractions and analyze by TLC or HPLC. Pool the fractions containing the pure product and lyophilize.

Expected Results & Troubleshooting
  • Yield: This system is highly efficient, with expected yields typically ranging from 92-96% based on the initial acceptor concentration.[3]

  • Troubleshooting:

    • Low Yield: Verify the activity of both enzymes. Ensure the pH of the buffer is correct, as enzyme activity is pH-sensitive.[3] Check for ATP degradation; use a fresh stock if necessary.

    • Incomplete Reaction: Increase incubation time or add a second aliquot of enzymes after 24 hours.

Application Protocol 2: Synthesis of Sialyl-Tn Antigen (Neu5Acα2–6GalNAc) via a Glycosyltransferase System

This protocol details the one-pot, three-enzyme synthesis of the STn antigen, a critical TACA. It employs a sialic acid aldolase, a CMP-sialic acid synthetase to generate the sugar nucleotide donor in situ, and an α2–6-sialyltransferase to perform the final glycosylation step.[5][11]

Causality Behind Experimental Choices:

  • In Situ Donor Generation: The high cost and limited stability of CMP-Sialic Acid (CMP-Neu5Ac) make its direct addition impractical for large-scale synthesis. This three-enzyme system generates the donor from less expensive precursors (N-acetylmannosamine and pyruvate), making the process economically viable.

  • Engineered Sialyltransferase: A truncated recombinant α2–6-sialyltransferase from Photobacterium sp. (Psp2,6ST) is used due to its high expression levels in E. coli and, critically, its high catalytic efficiency towards α-GalNAc glycosides, which are poor acceptors for many other sialyltransferases.[5]

Workflow Diagram: Sialyl-Tn Antigen Synthesis

STn_Antigen_Synthesis cluster_inputs Starting Materials cluster_enzymes Enzymatic Cascade cluster_outputs Products & Byproducts ManNAc ManNAc Aldolase Sialic Acid Aldolase ManNAc->Aldolase Pyruvate Pyruvate Pyruvate->Aldolase CTP CTP Synthetase CMP-Sialic Acid Synthetase (CSS) CTP->Synthetase Acceptor GalNAc-α-R (Acceptor) Sialyltransferase Psp2,6ST Acceptor->Sialyltransferase Aldolase->Synthetase Sialic Acid (Neu5Ac) Synthetase->Sialyltransferase CMP-Neu5Ac (Donor) PPi PPi Synthetase->PPi Product Neu5Acα2-6GalNAc-α-R (STn Antigen) Sialyltransferase->Product

Caption: One-pot, three-enzyme system for STn antigen synthesis.

Materials and Reagents
  • Recombinant P. multocida sialic acid aldolase (Pm aldolase)

  • Recombinant N. meningitidis CMP-sialic acid synthetase (NmCSS)

  • Recombinant Photobacterium sp. α2–6-sialyltransferase (Psp2,6ST)[5]

  • GalNAc-α-O-propyl-azide (or other suitable α-linked GalNAc acceptor)

  • N-Acetyl-D-mannosamine (ManNAc)

  • Sodium Pyruvate

  • Cytidine 5'-triphosphate (CTP), disodium salt

  • Tris-HCl buffer (pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Purification: C18 solid-phase extraction (SPE) cartridges, Size-exclusion chromatography.

Protocol
  • Reaction Setup: Prepare the reaction mixture in a sterile tube as detailed in Table 2.

    Table 2: Reaction Mixture for STn Antigen Synthesis

    Component Stock Concentration Final Concentration Volume for 1 mL Reaction
    Tris-HCl Buffer 1 M, pH 8.0 100 mM 100 µL
    GalNAc Acceptor 50 mM 5 mM 100 µL
    ManNAc 200 mM 20 mM 100 µL
    Sodium Pyruvate 500 mM 50 mM 100 µL
    CTP 100 mM 10 mM 100 µL
    MgCl₂ 1 M 20 mM 20 µL
    DTT 1 M 2 mM 2 µL
    Pm aldolase 10 U/mL 1.0 U/mL 100 µL
    NmCSS 5 U/mL 0.5 U/mL 100 µL
    Psp2,6ST 5 U/mL 0.5 U/mL 100 µL

    | Sterile H₂O | - | - | to 1 mL |

  • Incubation: Mix and incubate at 37°C. Monitor the reaction by HPLC or mass spectrometry. The reaction is typically complete within 24-48 hours.

  • Reaction Quenching: Terminate the reaction by adding 2 volumes of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.

  • Purification:

    • Centrifuge the mixture at 14,000 x g for 15 minutes.

    • Collect the supernatant and dry it under reduced pressure.

    • Redissolve the residue in water and apply it to a C18 SPE cartridge to remove non-polar impurities and some salts.

    • Further purify the product using size-exclusion chromatography (e.g., Bio-Gel P-2) to achieve high purity.

    • Lyophilize the final product.

Expected Results & Troubleshooting
  • Yield: High yields are expected, often exceeding 80-90% for efficient acceptors.[5]

  • Troubleshooting:

    • Low Sialylation: The sialyltransferase (Psp2,6ST) is the critical final step. Ensure it is active and that the acceptor substrate is suitable, as sialyltransferase efficiency can be acceptor-dependent.[5]

    • Accumulation of Intermediates: If sialic acid or CMP-sialic acid is detected without product formation, it points to an issue with the downstream enzymes (NmCSS or Psp2,6ST). Verify the activity of each enzyme individually.

Downstream Applications

The β-GalNAc-containing oligosaccharides synthesized through these methods are valuable reagents for a wide range of applications in research and drug development:

  • Vaccine Development: TACAs like Tn, T, and STn can be conjugated to carrier proteins (e.g., Keyhole Limpet Hemocyanin, KLH) to create synthetic vaccines aimed at eliciting a cancer-specific immune response.[7][15]

  • Targeted Drug Delivery: Multivalent GalNAc ligands are conjugated to oligonucleotides (siRNA, ASO) to mediate their uptake by hepatocytes via the ASGPR, a strategy that has led to several approved drugs.[1][2][16]

  • Glycan Microarrays: Synthesized oligosaccharides can be immobilized on microarray slides to probe the binding specificities of lectins, antibodies, and other glycan-binding proteins, aiding in functional glycomics research.[17]

  • Diagnostic Tools: These structures can be used as standards or probes in assays designed to detect cancer biomarkers or monitor disease progression.

Conclusion

Chemoenzymatic synthesis represents a robust and highly efficient platform for producing structurally defined oligosaccharides containing β-GalNAc. By strategically combining chemical synthesis of acceptor scaffolds with the precision of enzymatic glycosylation, this approach overcomes the significant hurdles of purely chemical methods. The one-pot, multi-enzyme systems detailed here minimize purification steps, maximize yields, and provide a scalable route to obtaining materials crucial for advancing cancer immunotherapy, targeted drug delivery, and fundamental glycobiology research.

References
  • Ding, L., Yu, H., Lau, K., Li, Y., Muthana, S., Wang, J., & Chen, X. (2011). Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives. Chemical Communications, 47(30), 8691-8693. [Link]

  • Nakahara, Y., Iijima, H., & Ogawa, T. (1997). Synthetic carbohydrate vaccines: synthesis and immunogenicity of Tn antigen conjugates. Carbohydrate research, 300(4), 293-304. [Link]

  • Muschiol, J., Vuillemin, M., Meyer, A. S., & Zeuner, B. (2020). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International Journal of Molecular Sciences, 21(5), 1773. [Link]

  • Slovin, S. F., Keding, S. J., & Ragupathi, G. (2005). Chemoenzymatic synthesis of derivatives of a T-cell-stimulating peptide which carry tumor-associated carbohydrate antigens. Journal of the Chemical Society, Perkin Transactions 1, (20), 3460-3467. [Link]

  • Vindelov, S. D., & Kihlberg, J. (1999). Chemoenzymatic synthesis of spacer-linked oligosaccharides for the preparation of neoglycoproteins. Carbohydrate research, 318(1-4), 163-71. [Link]

  • Xu, Z., Deng, Y., Zhang, Z., & Li, T. (2021). Diversity-Oriented Chemoenzymatic Synthesis of Sulfated and Nonsulfated Core 2 O-GalNAc Glycans. Organic letters, 23(14), 5466-5471. [Link]

  • Ding, L., Yu, H., Lau, K., Li, Y., Muthana, S., Wang, J., & Chen, X. (2011). Efficient chemoenzymatic synthesis of sialyl Tn-antigens and derivatives. Chemical Communications, 47(30), 8691-8693. [Link]

  • Sorensen, T., Dabelsteen, S., Kurbegovic, S., Tarp, M. A., & Clausen, H. (2006). Chemoenzymatically synthesized multimeric Tn/STn MUC1 glycopeptides elicit cancer-specific anti-MUC1 antibody responses and override tolerance. Glycobiology, 16(2), 96-107. [Link]

  • Ding, L., Liu, Y., Yu, H., Li, Y., & Chen, X. (2010). Highly efficient chemoenzymatic synthesis of β1–3-linked galactosides. Chemical Communications, 46(40), 7578-7580. [Link]

  • Wang, L. X., Guan, M., & Chen, X. (2016). Efficient and Regioselective Synthesis of β-GalNAc/GlcNAc-Lactose by a Bifunctional Transglycosylating β-N-Acetylhexosaminidase from Bifidobacterium bifidum. Applied and Environmental Microbiology, 82(15), 4564-4573. [Link]

  • Lairson, L. L., & Withers, S. G. (2019). Harnessing glycoenzyme engineering for synthesis of bioactive oligosaccharides. Interface Focus, 9(3), 20180088. [Link]

  • Nilsson, K. G. (1988). Enzymatic synthesis of oligosaccharides. Trends in Biotechnology, 6(10), 256-264. [Link]

  • Hanson, S., Best, M., Bryan, M. C., & Wong, C. H. (2004). Chemoenzymatic synthesis of oligosaccharides and glycoproteins. Trends in biochemical sciences, 29(12), 656-63. [Link]

  • O'Sullivan, J., Muñoz-Muñoz, J., Turnbull, G., Sim, N., Penny, S., & Moschos, S. (2022). Beyond GalNAc! Drug delivery systems comprising complex oligosaccharides for targeted use of nucleic acid therapeutics. RSC advances, 12(33), 21246-21263. [Link]

  • Chen, C. Y., Lin, Y. F., & Lin, C. C. (2021). Controllable Enzymatic Synthesis of Natural Asymmetric Human Milk Oligosaccharides. Journal of the American Chemical Society, 143(35), 14338-14347. [Link]

  • Debacker, A. J., Voutila, J., Hällbrink, M., & Lönnberg, H. (2020). Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug. Molecules, 25(13), 3037. [Link]

  • O'Sullivan, J., Muñoz-Muñoz, J., Turnbull, G., Sim, N., Penny, S., & Moschos, S. (2022). Beyond GalNAc! Drug delivery systems comprising complex oligosaccharides for targeted use of nucleic acid therapeutics. RSC Advances, 12(33), 21246-21263. [Link]

  • Yang, X., Dai, G., Yang, J., Chen, X., & Zhang, R. (2023). Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases. Molecular Therapy-Nucleic Acids, 33, 700-710. [Link]

  • O'Sullivan, J., Muñoz-Muñoz, J., Turnbull, G., Sim, N., Penny, S., & Moschos, S. (2022). Beyond GalNAc! Drug delivery systems comprising complex oligosaccharides for targeted use of nucleic acid therapeutics. RSC Advances, 12(33), 21246-21263. [Link]

  • Ding, L., Liu, Y., Yu, H., Li, Y., & Chen, X. (2010). Highly efficient chemoenzymatic synthesis of β1–3-linked galactosides. Chemical Communications, 46(40), 7578-7580. [Link]

Sources

Troubleshooting & Optimization

optimizing deprotection steps for acetylated beta-GalNAc intermediates

Technical Support Center: Optimized Deprotection of Acetylated -GalNAc Intermediates

Introduction

The deprotection of acetylated




This guide provides optimized protocols for both Solution Phase (building block synthesis) and Solid Phase (oligonucleotide conjugation), grounded in mechanistic rigor.

Module 1: Solution Phase Deprotection (The Zemplén Protocol)

Context: Used for synthesizing GalNAc phosphoramidites or intermediate building blocks. Mechanism: Base-catalyzed transesterification.

Standard Operating Procedure (SOP-GalNAc-01)
ParameterSpecificationRationale
Reagent Sodium Methoxide (NaOMe) in MeOHCatalytic methoxide initiates nucleophilic attack on carbonyl carbon.
Concentration 0.05 – 0.1 eq (Catalytic)Prevents base-mediated degradation (e.g.,

-elimination).
pH Target 8.5 – 9.0Sufficient basicity for kinetics; avoids amide hydrolysis.
Temperature 0°C

RT
Controls exotherm; prevents anomerization.
Quenching Acidic Resin (e.g., Dowex H+)Neutralizes without adding water/salts that complicate workup.
Step-by-Step Workflow
  • Dissolution: Dissolve the per-acetylated

    
    -GalNAc substrate in anhydrous Methanol (MeOH). Concentration: 0.1 M.
    
    • Critical: Ensure MeOH is dry (<50 ppm

      
      ) to prevent hydrolysis competition.
      
  • Catalysis: Add NaOMe (0.5 M in MeOH) dropwise at 0°C until pH reaches ~9.0.

  • Monitoring: Stir at Room Temperature (RT). Monitor via TLC (Solvent: DCM/MeOH 9:1).

    • Endpoint: Disappearance of starting material and intermediate partially deacetylated spots.

  • Neutralization: Add pre-washed Dowex 50WX8 (H+ form) resin until pH is neutral (7.0).

    • Warning: Do not overshoot to acidic pH (<5.0) to avoid glycosidic cleavage.

  • Isolation: Filter resin, wash with MeOH, and concentrate in vacuo.

Visual Workflow: Zemplén Transesterification

ZemplenWorkflowStartStart: Acetylatedbeta-GalNAcDrySolventDissolve inAnhydrous MeOHStart->DrySolventAddBaseAdd Cat. NaOMe(pH 8.5-9.0)DrySolvent->AddBaseMonitorMonitor TLC(DCM/MeOH)AddBase->MonitorCheckComplete?Monitor->CheckCheck->MonitorNo (Intermediates visible)NeutralizeAdd Dowex H+(pH 7.0)Check->NeutralizeYesFilterFilter & ConcentrateNeutralize->Filter

Caption: Logic flow for catalytic Zemplén deprotection ensuring pH control and reaction completion.

Module 2: Solid Phase Oligonucleotide Deprotection

Context: Post-synthesis processing of GalNAc-siRNA conjugates. Challenge: Balancing rapid deprotection with the stability of the linker (e.g., succinate vs. UnyLinker) and the GalNAc cluster.

Comparative Protocols
MethodConditionsProsConsRecommended For
Standard Ammonolysis conc.

, 55°C, 16h
Mild; Industry standard for unmodified RNA.Slow; Incomplete removal of sterically hindered amides (e.g., iBu-G).Sensitive Linkers; Standard GalNAc clusters.
AMA (UltraFAST) 1:1 MeNH

/

, 65°C, 10 min
Rapid; Complete deprotection.Risk of linker cleavage; Potential

-acetyl degradation if prolonged.
High-throughput; Stable linkers (e.g., UnyLinker).
Critical Protocol: AMA Deprotection for GalNAc Conjugates

Warning: GalNAc moieties are generally stable to AMA, but the linker attaching the cluster to the oligo is the weak point.

  • Preparation: Prepare a fresh 1:1 (v/v) mixture of 40% aqueous methylamine and 28% ammonium hydroxide.

  • Addition: Add 1.0 mL AMA solution to the synthesis column (CPG/Polystyrene).

  • Incubation:

    • Option A (Speed): Heat at 65°C for 10-15 minutes.

    • Option B (Safety): Incubate at RT for 2 hours (Preferred for first-time scale-up).

  • Venting: CAUTION. Ammonia gas builds pressure. Ensure vessels are pressure-rated or vented properly after cooling.

  • Evaporation: SpeedVac to dryness. Do not exceed 40°C during evaporation to prevent aggregation.

Module 3: Troubleshooting & FAQs

Q1: I observe a mass shift of +42 Da or +1 Da in my final product. What happened?
  • Diagnosis (+42 Da): Incomplete Deprotection. One

    
    -acetyl group remains. This is often the C4-acetate, which is sterically hindered in galactopyranose systems.
    
  • Diagnosis (+1 Da): Deamidation (

    
    ).  You have hydrolyzed the 
    
    
    -acetyl group to an amine (GalNAc
    
    
    Galactosamine). This occurs if the deprotection conditions were too harsh (e.g., NaOH instead of NaOMe, or excessive heat with AMA).
  • Fix:

    • For +42 Da: Re-treat with fresh NaOMe/MeOH and gently warm to 30°C.

    • For +1 Da: This is irreversible. Restart synthesis and lower deprotection temperature.

Q2: My reaction stalled, and I see "smearing" on TLC. Is this acyl migration?
  • Mechanism: Yes. Under basic conditions, acetyl groups can migrate between adjacent hydroxyls (e.g.,

    
    ). While thermodynamic products eventually deprotect, migration can create transient stable intermediates.
    
  • Action:

    • Verify solvent dryness.[1][2] Water promotes migration over transesterification.

    • Increase effective base concentration slightly (add 0.05 eq more NaOMe).

    • Do not add acid; this promotes complex equilibrium mixtures.

Q3: Can I use methylamine gas for GalNAc-siRNA?
  • Answer: Yes, gas-phase deprotection is excellent for maintaining anhydrous conditions, reducing ester hydrolysis risk on sensitive linkers. However, it requires specialized pressure equipment. Aqueous AMA is the practical surrogate for most labs.

Troubleshooting Decision Tree

TroubleshootingProblemIssue DetectedMassSpecCheck Mass SpecProblem->MassSpecPlus42+42 Da(Incomplete)MassSpec->Plus42Minus42-42 Da(N-Deacetylation)MassSpec->Minus42LinkerLossProduct Truncated(Linker Cleavage)MassSpec->LinkerLossSol_TimeExtend Timeor Fresh ReagentPlus42->Sol_TimeSol_MildUse NH4OH only(No Methylamine)Minus42->Sol_MildSol_TempReduce Temp(RT instead of 65°C)LinkerLoss->Sol_Temp

Caption: Diagnostic pathways for common mass spectrometry anomalies in GalNAc deprotection.

References

  • Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft.

  • Glen Research. (2023). Deprotection of Oligonucleotides: AMA vs Ammonium Hydroxide. Technical Bulletin. Link

  • Manoharan, M., et al. (2014). siRNA Conjugates with Lipophilic and Polymeric Reporters. Nucleic Acids Research.[3]

  • Nishihara, S., et al. (2021).[4] Glycoscience Protocols (GlycoPODv2): De-O-acetylation using sodium methoxide. NCBI Bookshelf.[4][5] Link

Technical Support Center: Resolving Separation Issues of GalNAc Isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenging separations of N-acetylgalactosamine (GalNAc) isomers. As a critical monosaccharide in biotherapeutics, particularly in antisense oligonucleotides (ASOs) and siRNA therapies, the accurate and robust separation of its isomers is paramount for product quality and efficacy. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common hurdles encountered in the lab. We will delve into the causality behind chromatographic behaviors and provide field-proven, step-by-step guidance to empower your method development and troubleshooting.

The Challenge: Why Are GalNAc Isomers So Difficult to Separate?

N-acetylgalactosamine (GalNAc) and its isomers, such as N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc), are stereoisomers. This means they have the same chemical formula and molecular weight, differing only in the spatial arrangement of hydroxyl groups. In HPLC, this subtle structural difference translates into very similar physicochemical properties, making them notoriously difficult to resolve. Furthermore, their high polarity makes them poorly retained on traditional reversed-phase columns, necessitating specialized approaches.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

**Q1: My GalNAc isomers are

Validation & Comparative

Differentiating N-Acetyl-D-Galactosamine (GalNAc) from GlcNAc: A Comparative Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise identification of N-acetyl-beta-D-galactosamine (GalNAc) is a critical bottleneck in glycoproteomics, particularly for characterizing O-linked glycosylation (e.g., Tn antigen) and chondroitin sulfates. The primary analytical challenge is distinguishing GalNAc from its C4-epimer, N-acetyl-glucosamine (GlcNAc). Both molecules are isobaric (Monoisotopic Mass: 221.0899 Da) and yield the identical


 204.087 oxonium ion in standard MS/MS scans.

This guide compares the fragmentation behavior of GalNAc against GlcNAc, demonstrating that Higher-energy Collisional Dissociation (HCD) —unlike standard low-energy CID—reveals diagnostic low-mass ions (


 144 and 138) that serve as a definitive "molecular fingerprint" for stereochemical assignment.

Part 1: The Isomeric Challenge (GalNAc vs. GlcNAc)

In drug development, particularly for antibody-drug conjugates (ADCs) and biosimilars, misidentifying a GalNAc residue as GlcNAc can lead to erroneous epitope mapping. Standard Mass Spectrometry (MS1) cannot distinguish them.

The Mechanism of Differentiation

The differentiation relies on the stability of the oxonium ion (


 204) and its subsequent breakdown. The stereochemistry at Carbon-4 (C4) dictates the preferred fragmentation pathway:
  • GlcNAc (Equatorial C4-OH): The equatorial position facilitates an interaction between the C6-hydroxyl and the ring, promoting the elimination of

    
     (74 Da) to form 
    
    
    
    138
    .
  • GalNAc (Axial C4-OH): The axial position sterically hinders the formation of the 138 ion. Instead, the loss of the N-acetyl group and water is energetically favored, leading to a higher abundance of

    
     144 .
    
Visualizing the Fragmentation Pathway[1][2]

The following diagram illustrates the divergent pathways of the shared


 204 precursor.

GalNAc_Fragmentation Precursor Precursor Glycan (Any Mass) Oxonium204 Oxonium Ion [HexNAc]+ m/z 204.09 Precursor->Oxonium204 HCD/CID Frag138 m/z 138.05 (Dominant in GlcNAc) Oxonium204->Frag138 Path A (Equatorial C4) Frag168 m/z 168.06 [-2H2O] Oxonium204->Frag168 Frag144 m/z 144.06 (Dominant in GalNAc) Oxonium204->Frag144 Path B (Axial C4) Frag126 m/z 126.05 (Common Fragment) Oxonium204->Frag126

Figure 1: Divergent fragmentation pathways of the m/z 204 oxonium ion based on C4 stereochemistry.

Part 2: Comparative Analysis & Data

This section objectively compares the diagnostic ion intensities observed in Energy-Resolved Mass Spectrometry.

Table 1: Diagnostic Ion Ratios (GalNAc vs. GlcNAc)
FeatureGalNAc (Target) GlcNAc (Alternative) Differentiation Logic
Primary Diagnostic Ion

144
(High Intensity)

138
(High Intensity)
The 144/138 ratio is the primary discriminator.[1]
Secondary Transition

168

150

168

138
GalNAc shows a unique dehydration path to 150.
Diagnostic Ratio (

)


Defined as

Optimal Energy (NCE) 30 - 40%30 - 40%Higher energy is required to populate low-mass regions.

Note: Ratios are derived from HCD fragmentation on Orbitrap systems. Values may vary slightly by instrument platform but the trend remains absolute.

Performance Comparison: HCD vs. CID
  • Standard CID (Linear Ion Trap):

    • Limitation: Often suffers from the "1/3 Rule" (Low Mass Cutoff), meaning if the precursor is

      
       2000, ions below 
      
      
      
      600 may not be trapped.
    • Result: You see the

      
       204 ion, but miss  the diagnostic 138/144 ions.
      
  • HCD (Orbitrap/Q-TOF):

    • Advantage:[1][2][3] Beam-type collision allows detection of all fragment ions down to very low

      
      .
      
    • Result: Clear resolution of the 138 and 144 peaks, enabling confident assignment.[3]

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes a self-validation step using the "Ratio Check."

Workflow: Targeted HCD for HexNAc Identification

Equipment: Q-Exactive, Orbitrap Fusion, or Q-TOF equivalent.

  • LC Separation (Optional but Recommended):

    • Use a Porous Graphitic Carbon (PGC) column. GalNAc and GlcNAc elute at different retention times, providing orthogonal validation to the MS data.

  • MS Method Setup:

    • Scan Type: Targeted MS/MS (PRM) or Data Dependent Acquisition (DDA).

    • Precursor Isolation: Narrow window (1.0 - 2.0 Th) centered on the glycopeptide or glycan mass.

    • Fragmentation: HCD (Higher-energy Collisional Dissociation).[2][3][4][5]

    • Collision Energy: Stepped NCE (e.g., 25, 30, 35%). Why? Lower energy preserves the glycan on the peptide; higher energy shatters the

      
       204 ring to reveal the 138/144 fingerprint.
      
  • Data Acquisition:

    • Set the scan range to start at

      
       100  (Critical: Standard settings often start at 200, missing the diagnostic ions).
      
  • Data Analysis (The Decision Tree):

Decision_Workflow Start Spectrum Analysis Check204 Is m/z 204 Present? Start->Check204 CheckLowMass Are m/z 138 & 144 visible? Check204->CheckLowMass Yes CalcRatio Calculate Ratio: Intensity(138) / Intensity(144) CheckLowMass->CalcRatio Yes ResultGal Ratio < 0.5 Identify as GalNAc CalcRatio->ResultGal ResultGlc Ratio > 1.5 Identify as GlcNAc CalcRatio->ResultGlc ResultMix Ratio ~ 1.0 Possible Mixture CalcRatio->ResultMix

Figure 2: Logical workflow for assigning HexNAc stereochemistry based on spectral data.

References

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Source: NIH / PubMed Central. Significance: Establishes the fundamental mechanism of the 138/144 ratio based on C4 stereochemistry.

  • Higher-Energy Collisional Dissociation Mass Spectrometry Fragmentation Enables Distinguishing O-GlcNAc from Tn Antigen. Source: American Chemical Society (ACS). Significance: Defines the specific "GlcNAc/GalNAc ratio" thresholds for glycopeptide analysis.

  • Assignment of Saccharide Identities through Analysis of Oxonium Ion Fragmentation Profiles. Source: Journal of the American Society for Mass Spectrometry (JASMS).[2] Significance: Validates the use of oxonium ion profiles for distinguishing isomers in complex samples.

  • HexNAcQuest: A Tool to Distinguish O-GlcNAc and O-GalNAc. Source: Journal of the American Society for Mass Spectrometry. Significance: Provides a computational model and web server for automated distinction of these isomers.

Sources

comparative binding analysis of GalNAc vs GlcNAc to lectins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discrimination between N-Acetylgalactosamine (GalNAc) and N-Acetylglucosamine (GlcNAc) is a foundational challenge in glycobiology and targeted drug delivery. While these molecules are structural epimers differing only by the stereochemical orientation of the hydroxyl group at Carbon-4 (C4), this subtle shift dictates massive biological divergence—from liver-specific drug uptake (GalNAc) to bacterial cell wall recognition (GlcNAc).

This guide provides a rigorous technical comparison of lectin binding profiles, quantitative affinity data, and validated experimental protocols. It is designed to help researchers select the correct reagents and avoid common cross-reactivity pitfalls, particularly regarding the broad specificity of Wheat Germ Agglutinin (WGA) versus the strict specificity of GSL-II.

Structural Basis of Selectivity

The binding specificity of lectins is governed by the "lock-and-key" recognition of the C4 hydroxyl orientation.

  • GalNAc (Axial C4-OH): The hydroxyl group points "up" (axial).[1] Lectins like SBA (Soybean Agglutinin) and ASGPR (Asialoglycoprotein Receptor) contain binding pockets with complementary hydrogen bond donors/acceptors positioned to stabilize this axial conformation.

  • GlcNAc (Equatorial C4-OH): The hydroxyl group points "out" (equatorial). Lectins like GSL-II and WGA accommodate this planar configuration.

Visualization: The C4 Epimer Decision Matrix

The following diagram illustrates the logical flow of lectin selection based on C4 stereochemistry.

LectinSelection Start Target Glycan Analysis Epimer C4 Stereochemistry Check Start->Epimer GalNAc GalNAc (Axial C4-OH) (O-Glycans, Tn Antigen) Epimer->GalNAc Axial GlcNAc GlcNAc (Equatorial C4-OH) (N-Glycans, Chitin) Epimer->GlcNAc Equatorial SBA Primary: SBA (Soybean) High Affinity (Multivalent) GalNAc->SBA HPA Secondary: HPA (Helix pomatia) Tn Antigen Specific GalNAc->HPA ASGPR Pharma Target: ASGPR Liver Delivery GalNAc->ASGPR WGA Primary: WGA (Wheat Germ) *Caution: Binds Sialic Acid* GlcNAc->WGA GSL2 Strict Specificity: GSL-II No Sialic Acid Binding GlcNAc->GSL2 PVL Secondary: PVL Binds GlcNAc-beta-1,4 GlcNAc->PVL

Figure 1: Decision matrix for lectin selection based on C4 hydroxyl orientation (Axial vs. Equatorial).

Comparative Lectin Profiles

Expert Insight: A common error in experimental design is treating WGA as a specific GlcNAc binder. WGA has significant cross-reactivity with Sialic Acid (Neu5Ac). For strict GlcNAc quantification, GSL-II is the superior alternative.

Table 1: Lectin Performance Comparison[2][3]
FeatureSBA (Soybean Agglutinin) WGA (Wheat Germ Agglutinin) GSL-II (Griffonia simplicifolia II)
Primary Target GalNAc (alpha/beta)GlcNAc (beta) & Sialic AcidGlcNAc (alpha/beta)
Specificity High for GalNAc; lower for Gal.Broad. Binds GlcNAc dimers/trimers & Neu5Ac.Strict. Only terminal GlcNAc. No Sialic Acid binding.
Valency Tetramer (4 sites)Dimer (8 sites total, 4 high affinity)Dimer (2 sites)
Key Application Separating TN-antigen cancer cells; Stem cell sorting.Golgi staining; Gram+ bacteria; Chitin detection.Glycomic profiling of agalacto-N-glycans.
Inhibiting Sugar 200 mM GalNAc500 mM GlcNAc or Triacetylchitotriose200 mM GlcNAc
Major Limitation Metal ion dependent (

,

).
Cross-reacts with Sialic Acid. Lower affinity for single GlcNAc than WGA.

Quantitative Binding Data (Thermodynamics)

The affinity of lectins is heavily influenced by the Cluster Glycoside Effect . Monovalent binding is weak (


 to 

M), while multivalent binding (glycan clusters) is strong (

to

M).
Table 2: Affinity Constants ( and )
Interaction PairAffinity Type

(Dissociation Constant)
NotesRef
SBA + Monovalent GalNAc Weak~170

M (

M)
Low affinity for single sugar.[1]
SBA + Mucin (Tn-PSM) Multivalent0.2 nM (

M)
"Bind and Jump" mechanism creates ultra-high avidity.[1]
WGA + Monovalent GlcNAc Weak~2-5 mMVery weak binding.[2]
WGA + (GlcNAc)

Oligomeric~10-20

M
Affinity increases 3000x with trimer length.[3]
GSL-II + GlcNAc Monovalent~150

M
Comparable to SBA monovalent binding.[4]

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Kinetics

Objective: Determine


 and 

rates for GalNAc/GlcNAc binding.
  • Chip Preparation:

    • Use a CM5 (carboxymethylated dextran) sensor chip.

    • Ligand: Biotinylate the Lectin (SBA or GSL-II) and capture on a Streptavidin (SA) chip. Why? Immobilizing the glycan often leads to steric hindrance. Orienting the lectin ensures the binding pocket is accessible.

    • Reference Channel: Immobilize BSA or a non-binding lectin (e.g., UEA-I if Fucose is absent) to subtract non-specific binding.

  • Running Buffer:

    • HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Critical: For SBA, add 1 mM

      
       and 
      
      
      
      to the buffer. SBA loses activity without metal ions.
  • Injection Cycle:

    • Inject analyte (Glycoprotein or Oligosaccharide) at 5 concentrations (e.g., 0.1

      
      M to 10 
      
      
      
      M).
    • Flow rate: 30

      
      L/min (to minimize mass transport limitations).
      
    • Contact time: 120s; Dissociation: 300s.

  • Regeneration:

    • SBA: 10 mM HCl (short pulse, 15s) or 100 mM GalNAc.

    • WGA: 10 mM GlcNAc in pH 4.0 acetate buffer.

  • Validation:

    • 
       must be within 80% of theoretical max based on molecular weight ratio. If lower, the lectin surface is inactive.
      
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics

Objective: Measure enthalpy (


) and stoichiometry (

) directly.
  • Setup:

    • Cell: 20-50

      
      M Lectin (SBA or WGA).
      
    • Syringe: 10-20x concentration of ligand (GalNAc or GlcNAc oligomer).

  • Titration:

    • 20 injections of 2

      
      L each.
      
    • Spacing: 180s between injections to allow thermal equilibrium.

  • Data Analysis:

    • Fit to a "One Set of Sites" model.

    • Self-Check: The stoichiometry (

      
      ) should match the number of active subunits (e.g., 
      
      
      
      for SBA tetramer). If
      
      
      , your protein is partially denatured.

Application Case Study: Targeted Drug Delivery

The most high-value application of the GalNAc vs. GlcNAc distinction is in pharmaceutical targeting.

  • The Mechanism: The Asialoglycoprotein Receptor (ASGPR) on hepatocytes binds tri-antennary GalNAc with nanomolar affinity.

  • The Drug: siRNA conjugates (e.g., Alnylam's platforms) use a trivalent GalNAc ligand to deliver RNAi therapies specifically to the liver.[2]

  • Why GlcNAc fails here: ASGPR strictly rejects GlcNAc due to the equatorial C4-OH, ensuring the drug does not off-target to other tissues.

Visualization: ASGPR-GalNAc Delivery Pathway

ASGPR_Pathway Drug siRNA-GalNAc Conjugate (Trivalent Ligand) Receptor ASGPR Receptor (Hepatocyte Surface) Drug->Receptor High Affinity Binding (Kd ~ nM) Complex Ligand-Receptor Complex Receptor->Complex Endosome Early Endosome (pH < 6.0) Complex->Endosome Endocytosis Release Ligand Release (Ca2+ dissociation) Endosome->Release Acidification Cytosol siRNA Escape -> Gene Silencing Release->Cytosol Recycle ASGPR Recycles to Surface Release->Recycle

Figure 2: Mechanism of GalNAc-mediated targeted delivery to hepatocytes via ASGPR.

References

  • Dam, T. K., et al. (2007).[3] Thermodynamics of Multivalent Carbohydrate-Lectin Cross-linking Interactions. Journal of Biological Chemistry.

    • Validates SBA affinity for mucins ( 0.2 nM) vs monovalent GalNAc.
  • Vector Laboratories. (2024). Wheat Germ Agglutinin (WGA) Technical Guide.

    • Source for WGA binding properties and inhibition d
  • Nagata, Y., & Burger, M. M. (1974). Wheat Germ Agglutinin: Isolation and Crystallography. Journal of Biological Chemistry.

    • Foundational text on WGA oligomer specificity.
  • Nakamura-Tsuruta, S., et al. (2006). Comparative Analysis of GlcNAc-binding Lectins GSL-II and BLL.[4] Journal of Biochemistry.

    • Establishes GSL-II as the superior, strict GlcNAc binder over WGA.
  • Alnylam Pharmaceuticals. (2024).[5] GalNAc Conjugate Technology.[6][5][7][8]

    • Industry standard for GalNAc-ASGPR drug delivery mechanisms.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(acetylamino)-2-deoxy-b-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
2-(acetylamino)-2-deoxy-b-D-galactopyranose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.